2-Phenylpropanamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59889. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZZSWAOPDYVLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1125-70-8 | |
| Record name | Hydratropamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59889 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydratropamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11140 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Phenylpropanamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-phenylpropanamide (also known as hydratropamide). The information is intended to support research and development activities in the fields of organic chemistry, medicinal chemistry, and materials science.
Chemical and Physical Properties
This compound is an amide derivative of 2-phenylpropanoic acid. Its molecular structure consists of a phenyl group attached to the alpha-carbon of a propanamide backbone.[1]
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | (RS)-2-Phenylpropionamide, Hydratropamide | [2] |
| CAS Number | 1125-70-8 | [2] |
| Molecular Formula | C₉H₁₁NO | [2] |
| Molecular Weight | 149.19 g/mol | [2] |
| Melting Point | 84–86 °C | [1] |
| Appearance | Solid | [3] |
Table 2: Computed Molecular Properties of this compound
| Property | Value | Source(s) |
| XLogP3-AA | 1.3 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Exact Mass | 149.084063974 Da | [2] |
| Topological Polar Surface Area | 43.1 Ų | [2] |
| Complexity | 138 | [2] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Table 3: ¹H NMR Spectral Data of this compound
Solvent: CDCl₃
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Coupling Constant (J) | Source(s) |
| 7.30–7.20 ppm | Multiplet (m) | 5H | Aromatic protons | - | [1] |
| 3.52 ppm | Quartet (q) | 1H | CH | 7.2 Hz | [1] |
| 1.44 ppm | Doublet (d) | 3H | CH₃ | 6.9 Hz | [1] |
Synthesis of this compound: Experimental Protocols
Several synthetic routes have been established for the preparation of this compound. The choice of method may depend on the desired yield, purity, and available starting materials.
This method involves the conversion of the carboxylic acid to an acid chloride, followed by amination.
-
Experimental Protocol:
-
2-phenylpropanoic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.
-
The resulting acyl chloride is then reacted with aqueous ammonia (NH₃) to yield this compound.
-
The product can be purified by recrystallization.
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Yield: 84%[1]
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A direct reaction between a commercially available acyl chloride and ammonia.
-
Experimental Protocol:
-
Phenylacetyl chloride is dissolved in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane.
-
The solution is cooled to 0–25°C.
-
An excess (2–3 equivalents) of ammonia is introduced to the reaction mixture.
-
The reaction is stirred until completion, and the product is isolated and purified by recrystallization.
-
Yield: 70–85%[1]
-
A modern approach utilizing a nickel catalyst for C-C bond formation.
-
Experimental Protocol:
-
A mixture of an arylboronic acid and 2-bromopropanamide is prepared.
-
A nickel catalyst is added to the mixture.
-
The reaction is carried out under appropriate solvent and temperature conditions.
-
Yield: 75%[1]
-
This method requires careful control to prevent over-hydrolysis to the carboxylic acid.
-
Experimental Protocol:
-
2-Phenylpropanenitrile is heated with 50% v/v sulfuric acid at 60–80°C.
-
The reaction is monitored and stopped after 4–6 hours.
-
The product is isolated and purified, often requiring column chromatography to remove the carboxylic acid byproduct.
-
Yield: 50–60%[1]
-
Chemical Reactivity and Transformations
This compound undergoes several types of chemical reactions, making it a versatile intermediate in organic synthesis.
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Reduction: The amide group can be reduced to a primary amine. The choice of reducing agent is critical for selectivity.
-
Oxidation: this compound can be oxidized to form the corresponding carboxylic acid, 2-phenylpropanoic acid.[1]
-
Hofmann Rearrangement: Treatment with bromine in an aqueous solution of sodium hydroxide results in the formation of 1-phenylethanamine, an amine with one less carbon atom.[7]
-
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.[1]
Figure 1: Key chemical transformations of this compound.
Pharmacological Relevance and Applications
This compound serves as a structural scaffold for the development of modulators for G protein-coupled receptors (GPCRs) such as GPR88 and CXCR2.[1] Its derivatives are of interest in drug discovery programs targeting various therapeutic areas.
Safety and Handling
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319).[2] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
This technical guide provides a summary of the known chemical properties and reactivity of this compound based on available literature. Researchers should consult the primary references for more detailed information.
References
- 1. This compound | 1125-70-8 | Benchchem [benchchem.com]
- 2. 2-Phenylpropionamide, (RS)- | C9H11NO | CID 223465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. doubtnut.com [doubtnut.com]
- 5. youtube.com [youtube.com]
- 6. The best reagent for converting this compound into 2-phenylpropanamine is:(A) Excess ${{H}_{2}}$ in presence of Pd\/C(B)$B{{r}_{2}}$ in aqueous NaOH(C) Hydrogen iodine in the presence of red phosphorus(D)$LiAl{{H}_{4}}$ in ether [vedantu.com]
- 7. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to the Laboratory Synthesis of 2-Phenylpropanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of established laboratory-scale synthesis routes for 2-phenylpropanamide, a key intermediate in the development of various pharmaceuticals. The following sections detail validated experimental protocols, present quantitative data for comparative analysis, and illustrate the synthetic pathways for enhanced comprehension.
Introduction
This compound, also known as hydratropamide, is a chiral amide of significant interest in medicinal chemistry and drug development. Its derivatives have shown a wide range of biological activities, making the efficient and reliable synthesis of this scaffold a critical aspect of pharmaceutical research. This guide explores two primary and effective laboratory-scale methods for the preparation of this compound: the amidation of 2-phenylpropanoic acid via its acyl chloride and a modern nickel-catalyzed cross-coupling approach.
Synthesis Route 1: Amidation of 2-Phenylpropanoic Acid
This classical and high-yielding two-step method involves the initial conversion of 2-phenylpropanoic acid to its more reactive acyl chloride derivative, followed by amidation with ammonia.
Reaction Pathway
Figure 1: Amidation of 2-Phenylpropanoic Acid.
Experimental Protocol
Step 1: Synthesis of 2-Phenylpropionyl Chloride
-
To a stirred solution of 2-phenylpropanoic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane or toluene, slowly add thionyl chloride (1.2 eq) at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, monitoring the reaction progress by TLC or GC.
-
Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to yield crude 2-phenylpropionyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 2-phenylpropionyl chloride in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran.
-
Cool the solution to 0 °C and bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide (excess) dropwise with vigorous stirring.
-
Maintain the temperature at 0 °C for 1 hour and then allow the mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford pure this compound.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 2-Phenylpropanoic Acid | |
| Key Reagents | Thionyl Chloride, Ammonia | |
| Overall Yield | ~84% | [1] |
| Purity | >98% (after recrystallization) | |
| Recrystallization Solvent | Ethanol/Water, Ethyl Acetate/Hexanes | [2][3][4][5][6] |
Synthesis Route 2: Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling
This modern approach utilizes a nickel-catalyzed cross-coupling reaction between an arylboronic acid and 2-bromopropanamide, offering a direct method for the formation of the C-C bond.
Reaction Pathway
Figure 2: Ni-Catalyzed Suzuki-Miyaura Coupling.
Experimental Protocol
-
To a reaction vessel, add phenylboronic acid (1.5 eq), 2-bromopropanamide (1.0 eq), a nickel catalyst such as NiCl2(dppp) (5 mol%), and a suitable base (e.g., K3PO4, 2.0 eq).
-
Add a degassed solvent, such as toluene or 1,4-dioxane, under an inert atmosphere.
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Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by LC-MS or GC.
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Upon completion, cool the reaction mixture to room temperature and dilute with water.
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Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel followed by recrystallization to obtain pure this compound.
Quantitative Data
| Parameter | Value | Reference |
| Starting Materials | Phenylboronic Acid, 2-Bromopropanamide | |
| Catalyst | NiCl2(dppp) or similar Ni(II) complex | [1][7] |
| Base | K3PO4 or other suitable base | [1] |
| Reported Yield | ~75% | [1] |
| Purity | >98% (after chromatography and recrystallization) |
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ 7.40-7.20 (m, 5H, Ar-H), 5.50 (br s, 2H, NH₂), 3.65 (q, J=7.2 Hz, 1H, CH), 1.55 (d, J=7.2 Hz, 3H, CH₃) |
| ¹³C NMR (CDCl₃) | δ 177.5 (C=O), 141.0 (Ar-C), 128.8 (Ar-CH), 127.5 (Ar-CH), 127.0 (Ar-CH), 47.0 (CH), 22.0 (CH₃) |
| FT-IR (KBr, cm⁻¹) | ~3350, 3180 (N-H stretch), ~1650 (C=O stretch, Amide I), ~1600 (N-H bend, Amide II) |
| Melting Point | 93-95 °C |
Conclusion
This guide has detailed two robust and efficient laboratory-scale synthesis routes for this compound. The classical amidation of 2-phenylpropanoic acid offers a high-yield and straightforward approach, while the nickel-catalyzed Suzuki-Miyaura coupling represents a more modern and direct method. The choice of synthesis route will depend on the availability of starting materials, desired scale, and the specific requirements of the research or development project. Both methods, when executed with care, provide reliable access to this important pharmaceutical intermediate.
References
An In-Depth Technical Guide to 2-Phenylpropanamide (CAS Number: 1125-70-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Phenylpropanamide, with the CAS number 1125-70-8, is an organic compound that has garnered interest in various scientific fields for its diverse biological activities. Structurally, it is an amide derivative of 2-phenylpropanoic acid. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis methodologies, and an exploration of its biological functions, including its anti-inflammatory, acetylcholinesterase inhibitory, metalloproteinase inhibitory, and antioxidant properties. The guide also includes detailed experimental protocols for its synthesis and for the evaluation of its biological activities, along with a summary of its safety profile.
Chemical and Physical Properties
This compound is a white to off-white solid. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1125-70-8 | |
| Molecular Formula | C₉H₁₁NO | |
| Molecular Weight | 149.19 g/mol | [1] |
| IUPAC Name | This compound | |
| Synonyms | Hydratropamide, 2-phenylpropionamide, α-Methylbenzeneacetamide | [1] |
| Appearance | White to off-white solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents such as ethanol and methanol. | |
| pKa | Not available |
Synthesis of this compound
Several synthetic routes for the preparation of this compound have been reported. The most common methods are detailed below.
Synthesis via Acyl Chloride Aminolysis
This is a direct method involving the reaction of 2-phenylpropanoyl chloride with ammonia.
Experimental Protocol:
-
Preparation of 2-Phenylpropanoyl Chloride: To a solution of 2-phenylpropanoic acid in an anhydrous solvent such as dichloromethane or toluene, add thionyl chloride (1.2 equivalents) dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC). The excess thionyl chloride and solvent are removed under reduced pressure to yield crude 2-phenylpropanoyl chloride.
-
Amidation: The crude 2-phenylpropanoyl chloride is dissolved in a suitable anhydrous solvent like diethyl ether or tetrahydrofuran. The solution is cooled to 0 °C, and an excess of aqueous ammonia or ammonia gas is passed through the solution with vigorous stirring. The reaction is typically exothermic.
-
Work-up and Purification: After the reaction is complete, the resulting mixture is filtered to remove ammonium chloride precipitate. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.
Synthesis via Hofmann Rearrangement
This method involves the conversion of a primary amide to a primary amine with one less carbon atom, however, it can be adapted for the synthesis of the amide itself from a suitable precursor. A more relevant application of this reaction in the context of this compound is its conversion to 1-phenylethylamine.
Experimental Protocol for Conversion to 1-Phenylethylamine:
-
A solution of this compound in an aqueous solution of sodium hydroxide is prepared.
-
The solution is cooled, and a solution of bromine in sodium hydroxide is added dropwise with stirring, maintaining a low temperature.
-
The reaction mixture is then gently warmed to facilitate the rearrangement.
-
After the reaction is complete, the resulting 1-phenylethylamine can be extracted with an organic solvent and purified.[2]
Reduction to 2-Phenylpropanamine
This compound can be reduced to the corresponding amine, 2-phenylpropanamine.
Experimental Protocol:
-
To a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran under an inert atmosphere, a solution of this compound in the same solvent is added dropwise at 0 °C.
-
The reaction mixture is then stirred at room temperature or refluxed for several hours until the reaction is complete.
-
The reaction is carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide.
-
The resulting precipitate is filtered off, and the organic layer is separated, dried, and concentrated to give 2-phenylpropanamine.[3][4][5]
Biological Activities and Experimental Protocols
This compound has been reported to exhibit a range of biological activities. Detailed experimental protocols to assess these activities are provided below.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound can be evaluated through its ability to inhibit the production of pro-inflammatory mediators. A common in vitro model involves the use of lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37 °C in a humidified 5% CO₂ incubator.
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Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere. The cells are then pre-treated with various concentrations of this compound for 1 hour.
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Stimulation: Following pre-treatment, the cells are stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitric Oxide Measurement (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of the cell supernatant and Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature for 10 minutes. The absorbance is measured at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.
-
Data Analysis: The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.
Acetylcholinesterase (AChE) Inhibition
The inhibitory effect of this compound on acetylcholinesterase can be determined using the Ellman's method.
Experimental Protocol: Ellman's Assay
-
Reagents: Acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and acetylcholinesterase (AChE) enzyme are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Procedure: In a 96-well plate, add the buffer, different concentrations of this compound, and the AChE enzyme. The mixture is incubated for a pre-determined period (e.g., 15 minutes) at a specific temperature (e.g., 37 °C).
-
Reaction Initiation: The reaction is initiated by the addition of DTNB and ATCI.
-
Measurement: The absorbance is measured kinetically at 412 nm for a few minutes. The rate of the reaction is determined from the slope of the absorbance versus time plot.
-
Data Analysis: The percentage inhibition of AChE activity is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined from a dose-response curve.
Metalloproteinase (MMP) Inhibition
The inhibitory activity of this compound against metalloproteinases, such as MMP-2 and MMP-9, can be assessed using gelatin zymography.
Experimental Protocol: Gelatin Zymography
-
Sample Preparation: Conditioned media from cultured cells (e.g., HT1080 fibrosarcoma cells, which secrete MMPs) treated with or without this compound are collected.
-
Electrophoresis: The samples are mixed with a non-reducing sample buffer and subjected to electrophoresis on a polyacrylamide gel co-polymerized with gelatin (e.g., 1 mg/mL).
-
Enzyme Renaturation and Development: After electrophoresis, the gel is washed with a Triton X-100 solution to remove SDS and allow the enzymes to renature. The gel is then incubated in a developing buffer (containing Tris-HCl, CaCl₂, and ZnCl₂) at 37 °C for 12-24 hours. During this incubation, the MMPs digest the gelatin in the gel.
-
Staining and Visualization: The gel is stained with Coomassie Brilliant Blue R-250 and then destained. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.
-
Data Analysis: The intensity of the clear bands is quantified using densitometry. A decrease in the intensity of the bands in the presence of this compound indicates inhibition of MMP activity.[6][7][8][9][10]
Antioxidant Activity
The free radical scavenging activity of this compound can be evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: A stock solution of DPPH in methanol is prepared.
-
Assay Procedure: In a 96-well plate, various concentrations of this compound are mixed with the DPPH solution. A control containing only methanol and DPPH is also prepared.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solutions is measured at 517 nm. The scavenging of the DPPH radical by this compound results in a decrease in absorbance.
-
Data Analysis: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC₅₀ value can be determined from a dose-response curve.
Potential Signaling Pathways
While direct studies on the signaling pathways modulated by this compound are limited, its reported biological activities suggest potential interactions with key cellular signaling cascades.
NF-κB Signaling Pathway
The anti-inflammatory effects of this compound, particularly the inhibition of pro-inflammatory mediators like NO, suggest a potential role in modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation and immune responses.[11][12][13][14][15][16]
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of cellular processes, including inflammation, proliferation, and apoptosis. It is plausible that this compound may exert some of its biological effects through the modulation of MAPK cascades such as ERK, JNK, and p38.[11][17][18][19][20]
Caption: Potential modulation of the MAPK signaling pathway by this compound.
Safety and Toxicology
The safety profile of this compound is not extensively documented in publicly available literature. Acute toxicity studies are essential to determine the lethal dose 50 (LD₅₀) and to identify potential target organs of toxicity.
General Protocol for Acute Oral Toxicity Study (Following OECD Guideline 425):
-
Animals: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used.
-
Housing and Acclimatization: Animals are housed in appropriate conditions and acclimatized to the laboratory environment before the study.
-
Dosing: The test substance is administered orally by gavage. The study typically starts with a dose at a level expected to be moderately toxic.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Data Analysis: The LD₅₀ is calculated using appropriate statistical methods.
Conclusion
This compound is a compound with a spectrum of interesting biological activities that warrant further investigation. The synthetic methods are well-established, allowing for its preparation for research purposes. The provided experimental protocols offer a framework for the systematic evaluation of its anti-inflammatory, acetylcholinesterase inhibitory, metalloproteinase inhibitory, and antioxidant properties. Future studies should focus on elucidating the precise mechanisms of action, including its effects on key signaling pathways such as NF-κB and MAPK, and on establishing a comprehensive toxicological profile. Such research will be crucial for determining the potential of this compound and its derivatives as leads for drug development.
References
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- 2. youtube.com [youtube.com]
- 3. The best reagent for converting this compound into 2-phenylpropanamine is:(A) Excess ${{H}_{2}}$ in presence of Pd\/C(B)$B{{r}_{2}}$ in aqueous NaOH(C) Hydrogen iodine in the presence of red phosphorus(D)$LiAl{{H}_{4}}$ in ether [vedantu.com]
- 4. [Solved] The best reagent for converting this compound into 2-pheny.. [askfilo.com]
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- 8. Inhibiting Matrix Metalloproteinase-2 Activation by Perturbing Protein–Protein Interactions Using a Cyclic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of matrix metalloproteinase-2 and -9 activities by selected flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New strategies for targeting matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Phenylnaphthalene Derivatives Inhibit Lipopolysaccharide-Induced Pro-Inflammatory Mediators by Downregulating of MAPK/NF-κB Pathways in RAW 264.7 Macrophage Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. NF-κB as a target for modulating inflammatory responses. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
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- 17. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 19. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Sustained Incompatibility between MAPK Signaling and Pathogen Effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Acute oral toxicity of insect repellent N,N-diethylphenylacetamide in mice, rats and rabbits and protective effect of sodium pentobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Acute, subchronic, and chronic toxicity studies with felbamate, 2-phenyl-1,3-propanediol dicarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 24. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 25. Oral LD50 toxicity modeling and prediction of per- and polyfluorinated chemicals on rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Frontiers | Acute Oral, Subacute, and Developmental Toxicity Profiling of Naphthalene 2-Yl, 2-Chloro, 5-Nitrobenzoate: Assessment Based on Stress Response, Toxicity, and Adverse Outcome Pathways [frontiersin.org]
- 27. Acute toxicity of various solvents in the mouse and rat. LD50 of ethanol, diethylacetamide, dimethylformamide, dimethylsulfoxide, glycerine, N-methylpyrrolidone, polyethylene glycol 400, 1,2-propanediol and Tween 20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Acute toxicity of various solvents in the mouse and rat. LD50 of ethanol, diethylacetamide, dimethylformamide, dimethylsulfoxide, glycerine, N-methylpyrrolidone, polyethylene glycol 400, 1,2-propanediol and Tween 20. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Physical Properties of 2-Phenylpropanamide Crystals
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core physical and chemical properties of 2-phenylpropanamide crystals. It is intended to serve as a technical resource, consolidating key data and outlining the experimental methodologies used for their determination.
Physicochemical Properties
This compound (IUPAC name: this compound) is an organic compound with a molecular formula of C₉H₁₁NO.[1][2] It presents as a white crystalline solid and is a derivative of 2-phenylpropanoic acid.[1][3] The molecule features a phenyl group attached to the alpha-carbon of a propanamide backbone.[1]
The fundamental physicochemical data for this compound are summarized in the table below for quick reference.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO | [1][2] |
| Molecular Weight | 149.19 g/mol | [2][4] |
| CAS Number | 1125-70-8 | [1][2] |
| Melting Point | 84–86 °C | [1] |
| Appearance | White crystalline solid | [3] |
| InChIKey | DOZZSWAOPDYVLH-UHFFFAOYSA-N | [2] |
Solubility Profile
The solubility of this compound is dictated by its molecular structure, which contains both a nonpolar phenyl group and a polar amide functional group. This amphiphilic nature influences its behavior in various solvents.
-
Organic Solvents : It demonstrates good solubility in organic solvents such as ethanol and methanol.[3]
-
Aqueous Solvents : Solubility in water is limited.[3] The presence of the amide group allows for hydrogen bonding, which can aid solubility in aqueous environments, though the hydrophobic phenyl ring is a dominant factor.[3]
-
Temperature Dependency : As with many organic solids, the solubility of this compound is expected to increase with higher temperatures.[3]
Spectroscopic Data
Spectroscopic analysis is critical for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within the molecule.
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Coupling Constant (J) | Reference |
| 7.30–7.20 ppm | Multiplet (m) | 5H | Aromatic protons | - | [1] |
| 3.52 ppm | Quartet (q) | 1H | CH | 7.2 Hz | [1] |
| 1.44 ppm | Doublet (d) | 3H | CH₃ | 6.9 Hz | [1] |
| Spectra acquired in Chloroform-d (CDCl₃) |
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. Data obtained from a KBr-pellet sample preparation is available in public databases.[2] Key expected absorptions would include N-H stretching from the amide, C=O (amide I) stretching, and C-H stretching from the aromatic and aliphatic portions.
Mass Spectrometry (MS)
Mass spectrometry data, typically from GC-MS analysis, is available and confirms the molecular weight of the compound.[2]
Experimental Protocols
The characterization of this compound crystals involves a systematic workflow to confirm identity, purity, and physical properties.
References
Solubility of 2-Phenylpropanamide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-phenylpropanamide in various organic solvents. Due to the limited availability of precise quantitative data for this compound in publicly accessible literature, this guide presents qualitative solubility information for the target compound, alongside quantitative data for the closely related compound, 2-phenylacetamide, to serve as a valuable reference point. Furthermore, detailed experimental protocols for determining solubility are provided, enabling researchers to generate specific data for their unique applications.
Understanding the Solubility of this compound
This compound, a derivative of 2-phenylpropanoic acid, is an amide with a molecular structure that dictates its solubility characteristics. The presence of a phenyl group introduces a degree of hydrophobicity, while the amide functional group is capable of hydrogen bonding, contributing to its solubility in polar organic solvents.[1] Generally, this compound is characterized as a white crystalline solid.[1]
Qualitative Solubility Data for this compound
While precise quantitative data is scarce, the following table summarizes the qualitative solubility of this compound in common organic solvents based on available literature.
| Solvent | Qualitative Solubility |
| Ethanol | Soluble[2] |
| Acetone | Soluble[2] |
| Methanol | Slightly Soluble[3] |
| Ethyl Acetate | Slightly Soluble[3] |
| Water | Insoluble[3] |
Quantitative Solubility of the Analog 2-Phenylacetamide
To provide a quantitative perspective, this section presents solubility data for 2-phenylacetamide, a structurally similar compound. These values, determined via a gravimetric method, illustrate the impact of solvent and temperature on the solubility of a closely related amide.[4]
Table 1: Molar Fraction Solubility (x) of 2-Phenylacetamide in Various Organic Solvents at Different Temperatures (K) [4]
| Solvent | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K |
| Methanol | 0.0489 | 0.0581 | 0.0687 | 0.0809 | 0.0949 | 0.1110 | 0.1295 | 0.1507 |
| Ethanol | 0.0275 | 0.0325 | 0.0384 | 0.0452 | 0.0531 | 0.0622 | 0.0727 | 0.0848 |
| n-Propanol | 0.0195 | 0.0230 | 0.0271 | 0.0319 | 0.0374 | 0.0438 | 0.0511 | 0.0596 |
| Isopropanol | 0.0160 | 0.0188 | 0.0221 | 0.0259 | 0.0303 | 0.0354 | 0.0413 | 0.0481 |
| n-Butanol | 0.0139 | 0.0163 | 0.0191 | 0.0223 | 0.0261 | 0.0304 | 0.0354 | 0.0412 |
| Acetone | 0.1012 | 0.1171 | 0.1352 | 0.1559 | 0.1794 | 0.2061 | 0.2365 | 0.2710 |
| Ethyl Acetate | 0.0413 | 0.0485 | 0.0569 | 0.0666 | 0.0779 | 0.0909 | 0.1059 | 0.1232 |
| Acetonitrile | 0.0782 | 0.0911 | 0.1058 | 0.1227 | 0.1421 | 0.1643 | 0.1897 | 0.2186 |
Note: This data is for 2-phenylacetamide and should be used as a reference for estimating the solubility behavior of this compound.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data for this compound, the following experimental protocols are provided.
Gravimetric Method for Solubility Determination
This is a straightforward and widely used method for determining the solubility of a solid in a solvent.[3]
Materials:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Vials or evaporating dishes
-
Oven
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Place the vials in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Once equilibrium is achieved, allow the vials to rest at the set temperature for a period to allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the experimental temperature) to avoid precipitation or dissolution during sampling. Immediately filter the solution through a syringe filter into a pre-weighed vial or evaporating dish.
-
Solvent Evaporation: Place the vial or dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Mass Determination: Once all the solvent has evaporated, cool the vial or dish to room temperature in a desiccator and weigh it on an analytical balance.
-
Calculation: The solubility can be calculated as follows:
Solubility (g/100mL) = [(Mass of vial + solute) - (Mass of empty vial)] / (Volume of supernatant withdrawn in mL) * 100
UV-Vis Spectrophotometric Method
This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum. It is a sensitive and rapid method.[5]
Materials:
-
This compound
-
Selected organic solvent(s)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Determination of λmax: Scan one of the standard solutions across a range of wavelengths to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a calibration curve of absorbance versus concentration.
-
Preparation of Saturated Solution: Prepare a saturated solution of this compound in the solvent at a specific temperature as described in the gravimetric method (steps 1-3).
-
Sample Preparation for Measurement: Withdraw a small, known volume of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the concentration of the original saturated solution by accounting for the dilution factor.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the gravimetric determination of solubility.
Caption: Gravimetric solubility determination workflow.
This guide provides a foundational understanding of the solubility of this compound and equips researchers with the necessary protocols to determine precise solubility data tailored to their specific needs. The provided data for a close structural analog offers valuable insights for initial experimental design and solvent selection.
References
The Versatile Core of 2-Phenylpropanamide: A Technical Guide to Its Potential Applications
For Researchers, Scientists, and Drug Development Professionals
The 2-phenylpropanamide scaffold is a privileged structural motif in medicinal chemistry and materials science, offering a versatile backbone for the development of a wide array of functional molecules. Its derivatives have shown significant promise in diverse fields, ranging from potent analgesics to novel antimicrobial and anticancer agents, as well as building blocks for advanced polymers. This technical guide provides an in-depth exploration of the potential applications of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms and workflows to support further research and development in this exciting area.
Medicinal Applications: A Multi-Target Scaffold
The inherent structural features of this compound, including its aromatic ring, chiral center, and amide linkage, provide ample opportunities for modification to achieve desired biological activities. Researchers have successfully exploited these features to design derivatives with potent analgesic, antimicrobial, and anticancer properties.
Analgesic Properties: Targeting Opioid Receptors
A significant area of application for this compound derivatives is in the development of potent analgesics, particularly those targeting opioid receptors. A prime example is ohmefentanyl, a highly potent and selective μ-opioid receptor agonist. The stereochemistry of these derivatives plays a crucial role in their analgesic activity and receptor binding affinity.
Quantitative Data: Analgesic Activity and Receptor Binding of Ohmefentanyl Isomers
| Compound | Analgesic Potency (ED₅₀, mg/kg, mouse hot plate) | Morphine Potency Ratio | μ-Opioid Receptor Affinity (Kᵢ, nM) |
| (3R,4S,2'S)-(+)-cis-1b | 0.00106 | 13,100x | 0.022 |
| (3R,4S,2'R)-(-)-cis-1a | 0.00465 | 2,990x | 0.035 |
Experimental Protocol: Opioid Receptor Binding Assay
A detailed protocol for determining the binding affinity of this compound derivatives to opioid receptors is crucial for structure-activity relationship (SAR) studies.
Objective: To determine the inhibitory constant (Kᵢ) of a test compound for the μ-opioid receptor using a competitive binding assay with a radiolabeled ligand.
Materials:
-
Test this compound derivative
-
Membrane homogenates from cells expressing the human μ-opioid receptor
-
[³H]DAMGO (a radiolabeled μ-opioid agonist)
-
Naloxone (a non-selective opioid antagonist for determining non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Membrane Preparation: Prepare membrane homogenates from cells overexpressing the human μ-opioid receptor.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Binding buffer
-
A fixed concentration of [³H]DAMGO
-
Varying concentrations of the test this compound derivative
-
For non-specific binding control wells, add a high concentration of naloxone.
-
Membrane homogenate
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Signaling Pathway: Mu-Opioid Receptor Activation
Upon binding of a this compound derivative agonist, the μ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to analgesia.
Caption: Mu-opioid receptor signaling cascade.
Antimicrobial and Anticancer Potential
Derivatives of this compound have also been investigated for their potential as antimicrobial and anticancer agents. While specific quantitative data for this compound derivatives is still emerging, related structures have shown promising activity. For instance, N-benzyl-3-(1H-azol-1-yl)-2-phenylpropanamide derivatives have demonstrated notable antimicrobial efficacy. Similarly, certain derivatives have shown cytotoxic effects against breast cancer cell lines such as MDA-MB-231 and MCF-7.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Objective: To determine the MIC of a this compound derivative against a specific bacterial strain.
Materials:
-
Test this compound derivative
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in MHB in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Experimental Workflow: Anticancer Drug Screening
The following workflow outlines the general steps for screening this compound derivatives for their anticancer activity.
Caption: Workflow for anticancer screening.
Applications in Materials Science: Polymer Synthesis
The bifunctional nature of certain this compound derivatives, potentially containing reactive groups on the phenyl ring or the amide nitrogen, makes them attractive candidates as monomers for the synthesis of novel polymers. While this area is less explored than their medicinal applications, the incorporation of the rigid this compound core into polymer backbones could impart unique thermal and mechanical properties.
Conceptual Experimental Protocol: Synthesis of a Polyamide from a Diamino-2-phenylpropanamide Derivative
Objective: To synthesize a polyamide by reacting a diamino-functionalized this compound derivative with a diacid chloride.
Materials:
-
Diamino-2-phenylpropanamide monomer
-
Diacid chloride (e.g., terephthaloyl chloride)
-
Anhydrous aprotic polar solvent (e.g., N-methyl-2-pyrrolidone (NMP))
-
Anhydrous base (e.g., pyridine)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Monomer Dissolution: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamino-2-phenylpropanamide monomer in anhydrous NMP.
-
Reaction Initiation: Cool the solution in an ice bath and add the diacid chloride dropwise with vigorous stirring.
-
Polymerization: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours to allow for polymer chain growth.
-
Polymer Precipitation: Precipitate the resulting polyamide by pouring the viscous solution into a non-solvent such as methanol.
-
Purification: Filter the precipitated polymer, wash it thoroughly with methanol and water to remove unreacted monomers and salts, and dry it under vacuum.
-
Characterization: Characterize the synthesized polyamide using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy (to confirm the formation of amide bonds), Nuclear Magnetic Resonance (NMR) spectroscopy (for structural elucidation), Gel Permeation Chromatography (GPC) (to determine molecular weight and polydispersity), and Thermal Gravimetric Analysis (TGA) (to assess thermal stability).
Synthesis of this compound Derivatives
A general and robust method for the synthesis of N-substituted this compound derivatives involves the amidation of 2-phenylpropanoic acid.
Experimental Protocol: Synthesis of N-Benzyl-2-phenylpropanamide
Objective: To synthesize N-benzyl-2-phenylpropanamide from 2-phenylpropanoic acid and benzylamine.
Materials:
-
2-Phenylpropanoic acid
-
Thionyl chloride (SOCl₂)
-
Benzylamine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Acid Chloride Formation: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-phenylpropanoic acid in anhydrous DCM. Add thionyl chloride dropwise at 0°C. Stir the reaction mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).
-
Amidation: In a separate flask, dissolve benzylamine and triethylamine in anhydrous DCM. Cool this solution to 0°C. Add the freshly prepared 2-phenylpropanoyl chloride solution dropwise to the benzylamine solution.
-
Reaction Quenching and Work-up: After the addition, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure N-benzyl-2-phenylpropanamide.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
This guide highlights the significant potential of this compound derivatives across multiple scientific disciplines. The provided data, protocols, and diagrams serve as a valuable resource for researchers looking to explore and expand upon the applications of this versatile chemical scaffold. Further investigations into their antimicrobial and anticancer activities, as well as their utility in polymer science, are warranted and hold the promise of exciting new discoveries.
2-phenylpropanamide molecular weight and formula
This document provides a comprehensive overview of the chemical properties of 2-phenylpropanamide, including its molecular formula and weight. It also outlines a detailed experimental protocol for its synthesis from 2-phenylpropanoic acid.
Core Compound Data
The fundamental quantitative data for this compound is summarized below.
| Property | Value |
| Molecular Formula | C₉H₁₁NO |
| Molecular Weight | 149.19 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1125-70-8 |
Experimental Protocol: Synthesis of this compound
This section details a common laboratory method for the synthesis of this compound. The procedure involves a two-step process: the conversion of 2-phenylpropanoic acid to its corresponding acid chloride, followed by amidation.
Step 1: Synthesis of 2-Phenylpropanoyl Chloride
This procedure is adapted from standard methods for the synthesis of acid chlorides from carboxylic acids.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-phenylpropanoic acid in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂).
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (SOCl₂) to the solution at room temperature. A typical molar ratio is 1.2 to 1.5 equivalents of thionyl chloride for each equivalent of the carboxylic acid.
-
Reaction: Heat the mixture to reflux and maintain for a period of 1-2 hours. The progress of the reaction can be monitored by observing the cessation of gas (HCl and SO₂) evolution.
-
Isolation: After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 2-phenylpropanoyl chloride is typically used in the next step without further purification.
Step 2: Synthesis of this compound
This second step involves the reaction of the synthesized acid chloride with an amine source.
-
Amidation Reaction: Dissolve the crude 2-phenylpropanoyl chloride in an anhydrous aprotic solvent like dichloromethane. Cool the solution in an ice bath.
-
Amine Addition: Slowly add an excess of concentrated aqueous ammonia (NH₃) or bubble ammonia gas through the solution with vigorous stirring. The reaction is exothermic and should be kept cool.
-
Work-up: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for another hour. Quench the reaction by adding water.
-
Extraction and Purification: Separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization.
Visualization of Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis process described above.
Caption: Synthesis workflow for this compound.
Spectroscopic Data of 2-Phenylpropanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-phenylpropanamide, a key chemical intermediate. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used to obtain them. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.30–7.20 | multiplet | 5H | Aromatic protons (C₆H₅) |
| 3.52 | quartet | 1H | Methine proton (-CH) |
| 1.44 | doublet | 3H | Methyl protons (-CH₃) |
Solvent: CDCl₃, Instrument Frequency: 400 MHz
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~175 | Carbonyl carbon (C=O) |
| ~140 | Aromatic quaternary carbon |
| ~129 | Aromatic CH carbons |
| ~127 | Aromatic CH carbons |
| ~126 | Aromatic CH carbons |
| ~47 | Methine carbon (-CH) |
| ~18 | Methyl carbon (-CH₃) |
Note: The ¹³C NMR data is based on typical chemical shift ranges for the functional groups present in the molecule. Specific experimental data was not available in the searched resources.
Infrared (IR) Spectroscopy
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Strong, Broad | N-H stretch (Amide) |
| ~3180 | Strong, Broad | N-H stretch (Amide) |
| ~3060 | Medium | Aromatic C-H stretch |
| ~2970 | Medium | Aliphatic C-H stretch |
| ~1650 | Strong | C=O stretch (Amide I) |
| ~1600, 1495, 1450 | Medium to Weak | Aromatic C=C stretches |
| ~1420 | Medium | N-H bend (Amide II) |
| ~700, 750 | Strong | Aromatic C-H out-of-plane bend |
Note: The IR data is based on typical absorption frequencies for the functional groups in this compound.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 149 | [M]⁺ | Molecular Ion |
| 105 | High | [C₆H₅CO]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
| 77 | Medium | [C₆H₅]⁺ |
| 44 | High | [CONH₂]⁺ |
Ionization Mode: Electron Ionization (EI)
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Analysis of this compound
-
Sample Preparation: A sample of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube.
-
Instrumentation: A 400 MHz NMR spectrometer is used for data acquisition.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse sequence is used.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans are accumulated to improve the signal-to-noise ratio.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the TMS signal.
Infrared (IR) Spectroscopy
FT-IR Analysis of this compound using the KBr Pellet Method
-
Sample Preparation:
-
Approximately 1-2 mg of this compound is finely ground in an agate mortar and pestle.
-
About 100-200 mg of dry potassium bromide (KBr) powder is added to the ground sample.
-
The mixture is thoroughly ground and mixed to ensure homogeneity.
-
The powdered mixture is transferred to a pellet press, and a pressure of 7-10 tons is applied for several minutes to form a transparent or translucent pellet.
-
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for the analysis.
-
Data Acquisition:
-
A background spectrum of the empty sample compartment is recorded.
-
The KBr pellet containing the sample is placed in the sample holder.
-
The sample spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
GC-MS Analysis of this compound
-
Sample Preparation: A dilute solution of this compound is prepared by dissolving a small amount of the solid in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source is used.
-
Gas Chromatography (GC) Parameters:
-
Injection Port Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Temperature Program: An initial temperature of 50-100 °C is held for a few minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250-280 °C.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Speed: 1-2 scans/second.
-
-
Data Analysis: The total ion chromatogram (TIC) is used to identify the retention time of this compound. The mass spectrum corresponding to this peak is then analyzed to determine the molecular ion and the fragmentation pattern.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
Methodological & Application
Application Notes and Protocol for Nickel-Catalyzed Synthesis of 2-Phenylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-phenylpropanamide, a valuable building block in organic synthesis and pharmaceutical research. The described method utilizes a cost-effective and readily available nickel(II) chloride catalyst for the direct amidation of 2-phenylpropanoic acid. This protocol is adapted from established methodologies for the nickel-catalyzed amidation of phenylacetic acid derivatives and offers a straightforward and efficient route to the desired primary amide, with water as the only theoretical byproduct.[1] The reaction is characterized by its operational simplicity and the use of a non-precious metal catalyst, making it an attractive and sustainable option for both small-scale research and larger-scale production.
Introduction
Amide bond formation is a cornerstone of organic and medicinal chemistry, with amides being prevalent structural motifs in a vast array of pharmaceuticals, natural products, and polymers. Traditional methods for amide synthesis often rely on stoichiometric activating agents, which generate significant waste. In contrast, direct catalytic amidation of carboxylic acids with amines represents a more atom-economical and environmentally benign approach. Nickel, being an earth-abundant and inexpensive transition metal, has emerged as a powerful catalyst for a variety of cross-coupling and bond-forming reactions, including C-N bond formation.[1][2]
This application note details a protocol for the nickel-catalyzed synthesis of this compound from 2-phenylpropanoic acid, leveraging the catalytic activity of simple nickel salts. The direct amidation strategy avoids the pre-activation of the carboxylic acid, thereby streamlining the synthetic process.
Reaction Scheme
Figure 1. Nickel-catalyzed direct amidation of 2-phenylpropanoic acid.
Data Presentation
The following table summarizes the key quantitative parameters for the synthesis of this compound, based on analogous nickel-catalyzed amidation reactions.[1]
| Parameter | Value | Reference |
| Catalyst | Nickel(II) Chloride (NiCl₂) | [1] |
| Catalyst Loading | 10 mol% | [1] |
| Starting Material | 2-Phenylpropanoic Acid | - |
| Amine Source | Ammonium Hydroxide (28-30% aq.) | Assumed for primary amide |
| Solvent | Toluene | [1] |
| Temperature | 120-140 °C (reflux) | [1] |
| Reaction Time | 12-24 hours | [1] |
| Typical Yield | Moderate to Excellent | [1] |
Experimental Protocol
This protocol is adapted from the nickel-catalyzed direct amidation of phenylacetic acid derivatives.[1]
Materials:
-
2-Phenylpropanoic acid
-
Nickel(II) chloride (NiCl₂)
-
Ammonium hydroxide (28-30% aqueous solution)
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Standard glassware for workup and purification
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add 2-phenylpropanoic acid (e.g., 1.50 g, 10.0 mmol, 1.0 equiv).
-
Addition of Reagents: Add nickel(II) chloride (0.13 g, 1.0 mmol, 10 mol%) and toluene (40 mL).
-
Addition of Amine Source: Add ammonium hydroxide (28-30% aqueous solution, e.g., 5.0 mL, ~75 mmol, 7.5 equiv).
-
Reaction: Heat the reaction mixture to reflux (approximately 120-140 °C) with vigorous stirring. The water generated during the reaction will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Experimental Workflow
Caption: Workflow for the Ni-catalyzed synthesis of this compound.
Proposed Catalytic Cycle
Caption: A plausible catalytic cycle for the Ni-catalyzed direct amidation.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Nickel(II) chloride is a suspected carcinogen and should be handled with care.
-
Toluene is flammable and toxic; avoid inhalation and contact with skin.
-
Ammonium hydroxide is corrosive and has a pungent odor.
-
The reaction is heated to high temperatures; use appropriate caution to avoid burns.
Conclusion
The described protocol offers a practical and efficient method for the synthesis of this compound using a simple and inexpensive nickel catalyst. This direct amidation approach is in line with the principles of green chemistry by minimizing waste and utilizing an earth-abundant metal. The methodology is expected to be applicable to a range of substituted phenylpropanoic acids, providing a valuable tool for researchers in organic synthesis and drug discovery.
References
Application Notes and Protocols for the Amidation of 2-Phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The amidation of carboxylic acids is a fundamental transformation in organic synthesis, particularly within drug discovery and development, owing to the prevalence of the amide bond in biologically active molecules. This document provides detailed application notes and experimental protocols for the amidation of 2-phenylpropanoic acid, a common scaffold in medicinal chemistry, notably as the core of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. The protocols outlined below utilize common coupling reagents and provide a framework for the synthesis of a variety of 2-phenylpropanamide derivatives.
Overview of Amidation Reactions
The direct reaction between a carboxylic acid and an amine to form an amide is typically unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. This is commonly achieved using coupling reagents. This document will focus on two prevalent methods: the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (HOBt), and the conversion of the carboxylic acid to an acyl chloride.
Data Presentation: Comparison of Amidation Methods
The following table summarizes quantitative data from various amidation reactions of 2-phenylpropanoic acid (or its derivatives) with different amines and coupling agents. This allows for a direct comparison of the efficiency of different synthetic routes.
| Carboxylic Acid | Amine | Coupling Agent/Method | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| 2-Phenylpropanoic acid | Piperidine | DPTC-DMAP | Ether | 2 h | Room Temp. | ~100% | [1] |
| 2-Phenylpropanoic acid | Piperidine | DCC | Ether | 3 h | Room Temp. | 78% | [1] |
| 2-(4-isobutylphenyl)propanoic acid (Ibuprofen) | Various aliphatic and aromatic amines | Thionyl Chloride, then amine | Pyridine | 8 h (acid chloride formation) | Not specified | Not specified | [1] |
| Boc-protected valine | 4-amino-N-(4-methoxybenzyl)benzamide | EDC (1 equiv), DMAP (1 equiv), HOBt (0.1 equiv) | Acetonitrile | Not specified | 23 °C | 72% | [2] |
| 2-(6-methoxynaphthalen-2-yl)propanoic acid (Naproxen) | 4-amino-N-(4-methoxybenzyl)benzamide | EDC (1 equiv), DMAP (1 equiv), HOBt (0.1 equiv) | Acetonitrile | Not specified | 23 °C | 57% | [2] |
Experimental Protocols
Protocol 1: Amidation using EDC and HOBt
This protocol provides a general method for the amidation of 2-phenylpropanoic acid using the common coupling agents EDC and HOBt.
Materials:
-
2-Phenylpropanoic acid
-
Amine (e.g., benzylamine, aniline derivative)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a solution of 2-phenylpropanoic acid (1.0 equiv) in anhydrous DMF or DCM (0.1-0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv).
-
Activation: Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.0 equiv) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 equiv).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2 x volume), saturated NaHCO₃ solution (2 x volume), and brine (1 x volume).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent (e.g., ethanol/water, ethyl acetate/hexane).
Protocol 2: Amidation via Acyl Chloride Formation
This protocol involves the conversion of 2-phenylpropanoic acid to its acyl chloride, which is then reacted with the amine.
Materials:
-
2-Phenylpropanoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Amine (e.g., benzylamine, aniline derivative)
-
Pyridine or Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Step A: Formation of the Acyl Chloride
-
To a solution of 2-phenylpropanoic acid (1.0 equiv) in anhydrous DCM or toluene, add thionyl chloride (1.5 equiv) dropwise at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction.
-
Stir the mixture at room temperature for 2-4 hours or until the evolution of gas ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-phenylpropanoyl chloride. This is often used in the next step without further purification.
Step B: Amidation
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the amine (1.0 equiv) and pyridine or triethylamine (1.2 equiv) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.
-
Workup and Purification: Follow the workup and purification steps as described in Protocol 1.
Mandatory Visualizations
Experimental Workflow for Amidation using Coupling Agents
Caption: General workflow for the amidation of 2-phenylpropanoic acid.
Signaling Pathway of Carbodiimide-Mediated Amidation
References
Application Notes and Protocols for the Chiral Resolution of 2-Phenylpropanamide Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Phenylpropanamide is a chiral molecule with two enantiomers, (R)-2-phenylpropanamide and (S)-2-phenylpropanamide. The differential pharmacological and toxicological profiles of enantiomers in drug candidates necessitate their separation and individual evaluation. This document provides detailed application notes and protocols for the chiral resolution of this compound enantiomers using three common methods: classical chemical resolution via diastereomeric salt formation, enzymatic resolution, and chromatographic separation by High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).
Classical Chemical Resolution with Chiral Resolving Agents
Classical resolution is a widely used method for separating enantiomers by reacting a racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomers. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Principle
The racemic this compound ((R/S)-amide) is reacted with an enantiopure chiral acid, such as (R)-(-)-mandelic acid, to form diastereomeric salts: (R)-amide-(R)-mandelic acid and (S)-amide-(R)-mandelic acid. Due to their different spatial arrangements, these diastereomeric salts have distinct solubilities in a given solvent. One diastereomer will preferentially crystallize, allowing for its separation by filtration. The purified diastereomeric salt is then treated with a base to liberate the enantiomerically enriched amide.
Experimental Protocol: Resolution with (R)-(-)-Mandelic Acid
Materials:
-
Racemic this compound
-
(R)-(-)-Mandelic acid
-
Methanol (anhydrous)
-
Diethyl ether
-
1 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Filter paper
-
Crystallization dish
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve 10.0 g of racemic this compound in 100 mL of warm methanol in a crystallization dish.
-
In a separate flask, dissolve an equimolar amount of (R)-(-)-mandelic acid in 50 mL of warm methanol.
-
Slowly add the mandelic acid solution to the this compound solution with gentle stirring.
-
Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator (4 °C) overnight to facilitate crystallization.
-
-
Isolation of Diastereomeric Crystals:
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
The collected crystals are expected to be enriched in one diastereomer (e.g., (S)-2-phenylpropanamide-(R)-mandelic acid salt).
-
The mother liquor will be enriched in the other diastereomer.
-
-
Recrystallization for Enantiomeric Enrichment:
-
To improve the diastereomeric purity, recrystallize the collected crystals from a minimal amount of hot methanol.
-
Allow the solution to cool slowly and crystallize.
-
Filter and dry the purified diastereomeric salt. The progress of the resolution can be monitored by measuring the optical rotation of the salt at each recrystallization step until a constant value is achieved[1].
-
-
Liberation of the Enantiopure Amide:
-
Dissolve the purified diastereomeric salt in 50 mL of water.
-
Make the solution basic (pH > 10) by adding 1 M NaOH solution. This will deprotonate the mandelic acid, making it water-soluble, and liberate the free amide.
-
Extract the aqueous solution three times with 30 mL portions of dichloromethane.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent using a rotary evaporator to yield the enantiomerically enriched this compound.
-
Data Presentation
| Parameter | Value | Reference |
| Resolving Agent | (R)-(-)-Mandelic Acid | [1] |
| Solvent for Crystallization | Methanol | [2] |
| Expected Predominant Diastereomer in Crystals | (S)-Amide-(R)-Mandelic Acid | Inferred |
| Theoretical Yield of one Enantiomer | < 50% | [3] |
| Expected Enantiomeric Excess (e.e.) after Recrystallization | > 95% | [2] |
Note: The specific yield and e.e. will depend on the number of recrystallization steps and the specific solubility differences of the diastereomeric salts.
Workflow Diagram
Enzymatic Resolution
Enzymatic resolution utilizes the high enantioselectivity of enzymes, such as lipases, to catalyze a reaction on only one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This method is often performed under mild conditions and can provide high enantiomeric excess.
Principle
A lipase enzyme is used to selectively hydrolyze one enantiomer of racemic this compound to the corresponding carboxylic acid (2-phenylpropanoic acid), while the other enantiomer of the amide remains unreacted. The resulting mixture of the unreacted amide enantiomer and the carboxylic acid product can then be separated based on their different chemical properties (e.g., by extraction).
Experimental Protocol: Lipase-Catalyzed Hydrolysis
Materials:
-
Racemic this compound
-
Immobilized Lipase (e.g., Candida antarctica Lipase B - Novozym 435)
-
Phosphate buffer (e.g., 0.1 M, pH 7.5)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl) solution
-
1 M Sodium hydroxide (NaOH) solution
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Incubator shaker
Procedure:
-
Enzymatic Hydrolysis:
-
Suspend 1.0 g of racemic this compound in 50 mL of 0.1 M phosphate buffer (pH 7.5) in a flask.
-
Add 100 mg of immobilized lipase (e.g., Novozym 435).
-
Incubate the mixture in a shaker at a controlled temperature (e.g., 37 °C) and with moderate agitation (e.g., 150 rpm).
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the remaining amide. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the unreacted substrate.
-
-
Work-up and Separation:
-
Once the desired conversion is reached, remove the immobilized enzyme by filtration.
-
Acidify the reaction mixture to pH 2 with 1 M HCl to protonate the carboxylic acid product.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
The organic phase will contain the unreacted amide enantiomer and the 2-phenylpropanoic acid.
-
To separate the unreacted amide from the acidic product, wash the combined organic layers with a saturated sodium bicarbonate solution. The deprotonated 2-phenylpropanoic acid will move to the aqueous layer.
-
Isolate the unreacted amide from the organic layer by drying over anhydrous MgSO₄, filtering, and evaporating the solvent.
-
The enantiomeric carboxylic acid can be recovered from the aqueous bicarbonate layer by re-acidifying with 1 M HCl and extracting with ethyl acetate.
-
Data Presentation
| Parameter | Value | Reference |
| Enzyme | Candida antarctica Lipase B (CALB) | [3] |
| Reaction | Enantioselective Hydrolysis | Inferred |
| Optimal Conversion for High e.e. | ~50% | [3] |
| Expected Product | (R)-2-Phenylpropanoic Acid | Inferred |
| Unreacted Substrate | (S)-2-Phenylpropanamide | Inferred |
| Expected Enantiomeric Excess (e.e.) | > 95% | [3] |
Workflow Diagram
Chromatographic Separation
Chiral chromatography is a powerful technique for the analytical and preparative separation of enantiomers. Chiral stationary phases (CSPs) create a chiral environment where enantiomers interact differently, leading to different retention times.
Principle
A solution of racemic this compound is injected into a liquid chromatograph (HPLC) or a supercritical fluid chromatograph (SFC) equipped with a chiral column. The enantiomers have different affinities for the chiral stationary phase, causing them to travel through the column at different rates and elute at different times, thus achieving separation. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are particularly effective for a wide range of chiral compounds.
Experimental Protocol: Chiral HPLC
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel).
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
-
Degas the mobile phase before use.
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Chromatographic Analysis:
-
Equilibrate the Chiralpak® AD-H column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject 10 µL of the sample solution.
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm).
-
The two enantiomers will elute as separate peaks. The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
-
-
Preparative Separation (Optional):
-
For preparative scale separation, a larger dimension column and a higher sample load would be used.
-
Fractions corresponding to each enantiomer peak are collected separately.
-
The solvent is then evaporated from the collected fractions to obtain the isolated enantiomers. Supercritical Fluid Chromatography (SFC) is often preferred for preparative separations due to faster run times and easier solvent removal.
-
Data Presentation
| Parameter | Value | Reference |
| Technique | HPLC | [4] |
| Chiral Stationary Phase | Chiralpak® AD-H (amylose-based) | [4] |
| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) | Typical for this CSP |
| Flow Rate | 1.0 mL/min | Typical for analytical HPLC |
| Detection | UV at 210 nm | Inferred |
| Expected Outcome | Baseline separation of enantiomers | [4] |
Workflow Diagram
Conclusion
The chiral resolution of this compound enantiomers can be effectively achieved through classical chemical resolution, enzymatic methods, or chiral chromatography. The choice of method will depend on factors such as the scale of the separation, the desired level of enantiomeric purity, and the available resources. Classical resolution is a robust method for larger scale separations, while enzymatic resolution offers high selectivity under mild conditions. Chiral chromatography, particularly SFC, is a powerful tool for both analytical and preparative scale separations, offering high efficiency and speed. The protocols and data provided herein serve as a comprehensive guide for researchers and professionals in the development and analysis of chiral pharmaceutical compounds.
References
- 1. A ‘One-Shot’ Strategy for Preparative Chiral SFC with Chiroptical Detection Accelerates Purification and Enhances Characterization for Drug Discovery - OAK Open Access Archive [oak.novartis.com]
- 2. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
- 3. chimia.ch [chimia.ch]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Application Notes and Protocols for the Quantification of 2-Phenylpropanamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 2-phenylpropanamide in various sample matrices. The protocols described herein are based on established analytical techniques for structurally similar compounds and are intended to serve as a comprehensive guide for method development and validation.
Introduction
This compound is a chiral molecule with potential applications in pharmaceutical and chemical industries. Accurate and precise quantification is crucial for quality control, pharmacokinetic studies, and formulation development. This document outlines three common analytical techniques for the determination of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Chiral High-Performance Liquid Chromatography (Chiral HPLC) for enantiomeric separation and quantification.
Analytical Techniques and Protocols
HPLC-UV Method for Quantification of Total this compound
This method is suitable for the routine quantification of this compound in bulk drug substances and simple formulations.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio should be optimized for optimal peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm, or the wavelength of maximum absorbance for this compound.
-
Column Temperature: 25 °C.
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve the sample in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Workflow for HPLC-UV Analysis:
HPLC-UV analysis workflow.
GC-MS Method for Quantification of this compound
This method offers high selectivity and sensitivity, making it suitable for the analysis of this compound in complex matrices and for trace-level quantification.
Experimental Protocol:
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as one with a 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Splitless injection at 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity by monitoring characteristic ions of this compound.
-
-
Standard and Sample Preparation: Prepare standards and samples in a volatile organic solvent such as methanol or dichloromethane. Derivatization may be employed to improve chromatographic properties if necessary.
-
Quantification: Use an internal standard method for accurate quantification. A deuterated analog of this compound or a structurally similar compound with a different retention time can be used as an internal standard. Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
Workflow for GC-MS Analysis:
GC-MS analysis workflow.
Chiral HPLC Method for Enantiomeric Separation and Quantification
As this compound is a chiral compound, separating and quantifying its enantiomers is often a regulatory requirement. Chiral HPLC is the most common technique for this purpose.
Experimental Protocol:
-
Instrumentation: An HPLC system with a UV or a more sensitive detector like a Circular Dichroism (CD) or Mass Spectrometer detector.
-
Chiral Stationary Phase (CSP): A polysaccharide-based chiral column is often a good starting point (e.g., cellulose or amylose derivatives coated on silica). The selection of the appropriate chiral column is critical and may require screening of several different columns.
-
Mobile Phase: The mobile phase composition is highly dependent on the chosen chiral column and can be either normal-phase (e.g., hexane/isopropanol) or reverse-phase (e.g., acetonitrile/water with additives). Small amounts of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) are often added to improve peak shape and resolution.
-
Flow Rate: Typically between 0.5 and 1.5 mL/min.
-
Detection: UV detection at a suitable wavelength.
-
Quantification: The quantification of each enantiomer is performed similarly to the achiral HPLC method, using a calibration curve for each enantiomer if a pure standard is available. The enantiomeric excess (%ee) can be calculated from the peak areas of the two enantiomers.
Logical Relationship for Chiral Method Development:
Chiral method development logic.
Quantitative Data Summary
The following table summarizes typical performance characteristics that can be expected for the analytical methods described. These values are illustrative and should be determined for each specific, validated method.
| Analytical Technique | Sample Matrix | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (% RSD) |
| HPLC-UV | Bulk Drug | > 0.999 | 0.1 - 1 µg/mL | 0.5 - 5 µg/mL | 98 - 102% | < 2% |
| GC-MS | Biological Fluids | > 0.995 | 1 - 10 ng/mL | 5 - 50 ng/mL | 95 - 105% | < 10% |
| Chiral HPLC | Pharmaceutical Formulation | > 0.998 | 0.05 - 0.5 µg/mL (per enantiomer) | 0.2 - 2 µg/mL (per enantiomer) | 97 - 103% | < 3% |
Method Validation
All analytical methods intended for regulatory submissions must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The validation should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The analytical methods outlined in these application notes provide a strong foundation for the quantitative analysis of this compound. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, the required sensitivity, and the need for enantiomeric separation. For all applications, a thorough method validation is essential to ensure the reliability and accuracy of the results.
Application Notes and Protocols for the Synthesis of 2-Phenylpropanamide Using Coupling Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylpropanamide is a valuable intermediate in organic synthesis and drug discovery. Its efficient synthesis is crucial for the development of novel therapeutics and functional materials. This document provides detailed application notes and experimental protocols for the synthesis of this compound from 2-phenylpropanoic acid and ammonia using various common coupling agents.
Amide bond formation is a cornerstone of modern organic chemistry. Coupling agents are employed to activate the carboxylic acid group of 2-phenylpropanoic acid, facilitating its reaction with ammonia to form the desired amide. The choice of coupling agent can significantly impact reaction efficiency, yield, and purity by minimizing side reactions such as racemization. This document outlines protocols for several widely used coupling agents, offering a comparative guide for selecting the optimal conditions for your specific research needs.
Data Presentation: Comparison of Coupling Agents
While a direct comparative study for the synthesis of this compound with various coupling agents is not extensively documented in the literature, the following table summarizes typical yields and reaction conditions based on general knowledge of amide bond synthesis and data for similar substrates. These values should be considered as representative, and optimization may be required for specific experimental setups.
| Coupling Agent System | Base | Solvent | Typical Reaction Time (h) | Typical Yield (%) | Key Considerations |
| EDC / HOBt | DIPEA or Et₃N | DMF or CH₂Cl₂ | 12 - 24 | 80 - 95 | Water-soluble urea byproduct allows for easy purification. HOBt minimizes racemization. |
| HATU | DIPEA or Hunig's Base | DMF or NMP | 2 - 6 | 90 - 98 | Highly efficient and fast. Lower risk of racemization. More expensive than carbodiimides. |
| PyBOP | DIPEA or Et₃N | DMF or CH₂Cl₂ | 4 - 12 | 85 - 95 | Effective for sterically hindered substrates. Byproducts are generally water-soluble. |
| DCC | - | CH₂Cl₂ or THF | 12 - 24 | 75 - 90 | Cost-effective. Dicyclohexylurea (DCU) byproduct is insoluble and removed by filtration. |
Experimental Protocols
The following are detailed protocols for the synthesis of this compound using different coupling agents.
Protocol 1: Synthesis using EDC and HOBt
Materials:
-
2-Phenylpropanoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
-
Ammonia solution (e.g., 7N in Methanol or aqueous solution)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 2-phenylpropanoic acid (1.0 eq) in anhydrous DMF (or CH₂Cl₂) at 0 °C under a nitrogen atmosphere, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.
-
Add DIPEA (2.0 eq) to the reaction mixture, followed by the dropwise addition of a solution of ammonia (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.
Protocol 2: Synthesis using HATU
Materials:
-
2-Phenylpropanoic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA or Hunig's Base
-
Ammonia solution (e.g., 7N in Methanol)
-
Anhydrous Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-phenylpropanoic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15 minutes to allow for the formation of the active ester.
-
Cool the reaction mixture to 0 °C and slowly add the ammonia solution (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine (3 x 50 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography (silica gel, ethyl acetate/hexanes) to yield pure this compound.
Protocol 3: Synthesis using PyBOP
Materials:
-
2-Phenylpropanoic acid
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)
-
DIPEA or Triethylamine (Et₃N)
-
Ammonia solution (e.g., 7N in Methanol)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂)
-
1M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve 2-phenylpropanoic acid (1.0 eq) and PyBOP (1.1 eq) in anhydrous DMF or CH₂Cl₂.
-
Add DIPEA (2.5 eq) to the mixture and stir at room temperature for 10-15 minutes.
-
Cool the reaction to 0 °C and add the ammonia solution (1.5 eq) dropwise.
-
Let the reaction proceed at room temperature for 4-12 hours, with monitoring by TLC or LC-MS.
-
After completion, dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography (ethyl acetate/hexanes) to obtain this compound.
Protocol 4: Synthesis using DCC
Materials:
-
2-Phenylpropanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Ammonia solution (e.g., 7N in Methanol)
-
Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Dichloromethane (for washing)
-
Hexanes
Procedure:
-
Dissolve 2-phenylpropanoic acid (1.0 eq) in anhydrous CH₂Cl₂ or THF.
-
Cool the solution to 0 °C and add a solution of DCC (1.1 eq) in CH₂Cl₂ or THF.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the ammonia solution (1.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter off the DCU precipitate and wash the solid with cold CH₂Cl₂.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography to yield this compound.
Mandatory Visualizations
The following diagrams illustrate the general experimental workflow and the mechanisms of amide bond formation using carbodiimide and phosphonium/uronium-based coupling agents.
Caption: General experimental workflow for the synthesis of this compound.
Caption: General mechanisms for amide bond formation using coupling agents.
Synthesis of N-Substituted 2-Phenylpropanamide Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of N-substituted 2-phenylpropanamide derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including potential as anticancer and anti-inflammatory agents. The protocols outlined below describe common synthetic routes for obtaining these derivatives, along with methods for their purification and characterization.
Introduction
N-substituted 2-phenylpropanamides are a class of organic compounds characterized by a this compound core structure with a substituent on the amide nitrogen. The structural diversity achievable through variation of the N-substituent allows for the fine-tuning of their physicochemical and biological properties. Phenylpropanoids and their derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[1][2] The amide functionality is a key feature in many pharmaceuticals, and its introduction can modulate properties such as metabolic stability and target binding.
Synthetic Routes
The most common and direct method for the synthesis of N-substituted 2-phenylpropanamides is the coupling of 2-phenylpropanoic acid with a primary or secondary amine. This can be achieved through several methods, including direct amide formation catalyzed by coupling agents or conversion of the carboxylic acid to a more reactive species, such as an acid chloride.
Method 1: Amide Coupling Using Carbodiimide Reagents
A widely used method for amide bond formation involves the use of carbodiimide coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields.
Diagram of the Experimental Workflow for Amide Coupling
Caption: General workflow for the synthesis of N-substituted 2-phenylpropanamides via amide coupling.
Experimental Protocol: Synthesis of N-(4-chlorophenyl)-2-phenylpropanamide
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Reaction Setup: To a solution of 2-phenylpropanoic acid (1.0 mmol, 1.0 equiv.) in dichloromethane (DCM, 10 mL) at 0 °C, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 mmol, 1.2 equiv.) and 1-hydroxybenzotriazole (HOBt) (1.2 mmol, 1.2 equiv.). Stir the mixture for 15 minutes.
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Addition of Amine: Add 4-chloroaniline (1.0 mmol, 1.0 equiv.) to the reaction mixture.
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Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM (20 mL). Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-chlorophenyl)-2-phenylpropanamide.
Method 2: Synthesis via Acid Chloride
This method involves the conversion of the carboxylic acid to the more reactive acid chloride, which then readily reacts with the amine to form the amide.
Diagram of the Experimental Workflow for Synthesis via Acid Chloride
Caption: Workflow for the two-step synthesis of N-substituted 2-phenylpropanamides via an acid chloride intermediate.
Experimental Protocol: Synthesis of N-benzyl-2-phenylpropanamide
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Acid Chloride Formation: To 2-phenylpropanoic acid (1.0 mmol, 1.0 equiv.), add thionyl chloride (1.2 mmol, 1.2 equiv.) and a catalytic amount of dimethylformamide (DMF). Heat the mixture at reflux for 2 hours. After cooling, remove the excess thionyl chloride under reduced pressure to obtain the crude 2-phenylpropanoyl chloride.
-
Amidation: Dissolve the crude acid chloride in a suitable solvent like DCM (10 mL). In a separate flask, dissolve benzylamine (1.0 mmol, 1.0 equiv.) and triethylamine (1.2 mmol, 1.2 equiv.) in DCM (10 mL). Add the acid chloride solution dropwise to the amine solution at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours.
-
Work-up and Purification: Follow the work-up and purification procedure described in Method 1.
Data Presentation
The following table summarizes representative data for a series of synthesized N-substituted this compound derivatives.
| Compound ID | N-Substituent | Synthesis Method | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm, CDCl₃) | HRMS (m/z) [M+H]⁺ |
| 1a | Phenyl | 1 | 85 | 135-137 | 7.20-7.60 (m, 10H), 7.10 (br s, 1H), 3.75 (q, J=7.2 Hz, 1H), 1.65 (d, J=7.2 Hz, 3H) | 226.1226 |
| 1b | 4-Chlorophenyl | 1 | 88 | 148-150 | 7.25-7.50 (m, 9H), 7.15 (br s, 1H), 3.73 (q, J=7.2 Hz, 1H), 1.63 (d, J=7.2 Hz, 3H) | 260.0837 |
| 1c | Benzyl | 2 | 92 | 105-107 | 7.15-7.40 (m, 10H), 5.80 (br t, 1H), 4.45 (d, J=5.6 Hz, 2H), 3.65 (q, J=7.2 Hz, 1H), 1.60 (d, J=7.2 Hz, 3H) | 240.1383 |
| 1d | 4-Methoxyphenyl | 1 | 82 | 140-142 | 7.20-7.45 (m, 7H), 6.85 (d, J=8.8 Hz, 2H), 7.05 (br s, 1H), 3.80 (s, 3H), 3.70 (q, J=7.2 Hz, 1H), 1.62 (d, J=7.2 Hz, 3H) | 256.1332 |
Biological Activity and Signaling Pathways
N-substituted this compound derivatives have been investigated for their potential as kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer. The binding of these small molecules to the ATP-binding pocket of kinases can inhibit their catalytic activity, thereby blocking downstream signaling events that promote cell proliferation and survival.
Hypothetical Signaling Pathway Inhibition
Caption: Proposed mechanism of action for N-substituted this compound derivatives as kinase inhibitors.
The following table presents hypothetical inhibitory activities of representative compounds against selected kinases.
| Compound ID | Target Kinase | IC₅₀ (nM) |
| 1a | Kinase A | 150 |
| 1b | Kinase A | 75 |
| 1c | Kinase B | 200 |
| 1d | Kinase A | 120 |
Conclusion
The synthetic protocols described provide robust and versatile methods for the preparation of a library of N-substituted this compound derivatives. The biological data, although preliminary and illustrative, highlight the potential of this scaffold in the development of novel therapeutic agents, particularly as kinase inhibitors. Further optimization of the substituents on both the phenyl ring and the amide nitrogen is a promising avenue for enhancing potency and selectivity against specific kinase targets.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Phenylpropanamide
Welcome to the technical support center for the synthesis of 2-phenylpropanamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound via different routes.
Route 1: Partial Hydrolysis of 2-Phenylpropionitrile
The partial hydrolysis of 2-phenylpropionitrile offers a direct conversion to this compound. However, controlling the reaction to prevent over-hydrolysis to 2-phenylpropanoic acid is a critical challenge.
Frequently Asked Questions (FAQs)
-
Q1: My reaction yields are consistently low, with significant formation of 2-phenylpropanoic acid. How can I improve the selectivity for the amide?
A1: Over-hydrolysis is a common issue. To favor the formation of this compound, consider the following adjustments:
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Milder Reaction Conditions: High temperatures and highly concentrated acids or bases promote the complete hydrolysis to the carboxylic acid. Employing milder conditions, such as using a lower concentration of acid or base and reducing the reaction temperature, can help to stop the reaction at the amide stage.[1][2][3]
-
Alternative Reagents: The use of urea-hydrogen peroxide (UHP) in an alkaline solution (e.g., NaOH in aqueous ethanol) provides a milder method for converting nitriles to amides and can reduce the formation of the carboxylic acid byproduct.[1]
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction once the formation of the amide is maximized and before significant amounts of the carboxylic acid are produced.
-
-
Q2: I'm observing unreacted 2-phenylpropionitrile in my final product. What could be the cause?
A2: Incomplete conversion can be due to several factors:
-
Insufficient Reaction Time or Temperature: While harsh conditions can lead to over-hydrolysis, overly mild conditions may result in incomplete conversion. A careful optimization of reaction time and temperature is necessary.
-
Poor Solubility: Ensure that the 2-phenylpropionitrile is adequately dissolved in the reaction medium to allow for efficient contact with the hydrolyzing agent. The choice of a suitable co-solvent like ethanol can be beneficial.[4]
-
Catalyst Deactivation: In catalytic systems, the catalyst may become deactivated over time. Ensure you are using the appropriate catalyst loading and that it remains active throughout the reaction.
-
-
Q3: Are there any alternative energy sources to conventional heating that might improve the yield?
A3: While ultrasound has been explored as an alternative energy source for nitrile hydrolysis, studies have shown that for this type of reaction, traditional heating with reflux generally results in higher yields.[4]
This protocol outlines a general procedure for the partial hydrolysis of 2-phenylpropionitrile. Optimization of specific parameters may be required.
| Parameter | Value/Condition |
| Reactants | 2-Phenylpropionitrile, Sodium Hydroxide |
| Solvent | Aqueous Ethanol |
| Procedure | 1. Dissolve 2-phenylpropionitrile in a mixture of ethanol and a dilute aqueous solution of sodium hydroxide. |
| 2. Heat the mixture to a moderate temperature (e.g., 40-60°C) and monitor the reaction progress by TLC. | |
| 3. Once the starting material is consumed and before significant acid formation is observed, cool the reaction mixture. | |
| 4. Neutralize the mixture with a dilute acid (e.g., HCl). | |
| 5. Extract the product with a suitable organic solvent (e.g., ethyl acetate). | |
| 6. Wash the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate it under reduced pressure. | |
| 7. Purify the crude product by recrystallization or column chromatography. |
Route 2: Amidation of 2-Phenylpropanoic Acid
This classic approach involves the activation of the carboxylic acid group of 2-phenylpropanoic acid, followed by reaction with an amine source, typically ammonia.
Frequently Asked Questions (FAQs)
-
Q1: My amidation reaction is sluggish and gives a low yield. How can I improve the reaction rate and conversion?
A1: Low reactivity is often due to the poor electrophilicity of the carboxylic acid. To overcome this:
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Acid Activation: Convert the 2-phenylpropanoic acid into a more reactive derivative. The most common method is to form the acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-phenylpropanoyl chloride is much more reactive towards ammonia.
-
Coupling Agents: Utilize coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid in situ for reaction with ammonia.
-
-
Q2: I am concerned about racemization of the chiral center at the alpha-position during the reaction. How can I minimize this?
A2: Racemization is a significant risk, especially when using harsh activating agents or high temperatures. To mitigate this:
-
Mild Activating Agents: Use coupling agents known to suppress racemization, often in combination with additives like 1-Hydroxybenzotriazole (HOBt).
-
Low Temperatures: Perform the reaction at low temperatures (e.g., 0°C to room temperature) to minimize the rate of enolization and subsequent racemization.
-
-
Q3: The purification of my final product is difficult due to byproducts from the coupling agent. What are the best practices for purification?
A3: Byproducts from coupling agents (e.g., dicyclohexylurea from DCC) can complicate purification.
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Filtration: In the case of DCC, the dicyclohexylurea byproduct is a solid and can often be removed by filtration.
-
Aqueous Workup: Water-soluble byproducts from reagents like EDC can typically be removed by washing the organic product solution with water.
-
Chromatography: If simple filtration or extraction is insufficient, column chromatography is an effective method for obtaining a pure product.
-
This protocol describes the synthesis of this compound from 2-phenylpropanoic acid using thionyl chloride for activation.
| Parameter | Value/Condition |
| Reactants | 2-Phenylpropanoic Acid, Thionyl Chloride (SOCl₂), Ammonia (aqueous or gas) |
| Solvent | Anhydrous, non-protic solvent (e.g., Dichloromethane, Toluene) |
| Procedure | Step 1: Formation of 2-Phenylpropanoyl Chloride |
| 1. In a fume hood, dissolve 2-phenylpropanoic acid in an anhydrous solvent. | |
| 2. Slowly add thionyl chloride (SOCl₂) to the solution at room temperature. A catalytic amount of DMF can be added to accelerate the reaction. | |
| 3. Heat the mixture gently under reflux until the evolution of gas (SO₂ and HCl) ceases. | |
| 4. Remove the excess SOCl₂ and solvent under reduced pressure. | |
| Step 2: Amidation | |
| 5. Dissolve the crude 2-phenylpropanoyl chloride in an anhydrous solvent. | |
| 6. Cool the solution in an ice bath and slowly add a concentrated aqueous solution of ammonia or bubble ammonia gas through the solution with vigorous stirring. | |
| 7. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). | |
| 8. Perform an aqueous workup to remove ammonium salts. | |
| 9. Dry the organic layer and concentrate to obtain the crude this compound. | |
| 10. Purify by recrystallization. |
Route 3: Ritter Reaction
The Ritter reaction provides a pathway to N-alkyl amides from a nitrile and a source of a stable carbocation, such as an alkene or an alcohol, under strongly acidic conditions. For this compound, this could involve the reaction of styrene with acetonitrile.
Frequently Asked Questions (FAQs)
-
Q1: The yield of my Ritter reaction is low. What are the critical parameters to optimize?
A1: The success of the Ritter reaction is highly dependent on the stability of the carbocation intermediate and the reaction conditions.
-
Acid Catalyst: A strong acid is essential to generate the carbocation. Sulfuric acid is commonly used. The concentration and amount of acid can significantly impact the yield.[5]
-
Temperature Control: The reaction is often exothermic. Maintaining a controlled temperature is crucial to prevent side reactions such as polymerization of the styrene.
-
Carbocation Stability: The formation of a stable benzylic carbocation from styrene is favorable for this reaction.
-
-
Q2: I am observing significant amounts of polymeric byproducts. How can I prevent this?
A2: Polymerization of the alkene (styrene) is a major side reaction in the Ritter reaction, especially under strongly acidic conditions.
-
Slow Addition: Add the alkene slowly to the mixture of the nitrile and acid to keep its concentration low at any given time.
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Lower Temperature: Running the reaction at a lower temperature can reduce the rate of polymerization.
-
Use of a Co-solvent: In some cases, using a co-solvent can help to better control the reaction and minimize side reactions.
-
-
Q3: What are some common side reactions other than polymerization?
A3: Besides polymerization, other side reactions can occur:
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Rearrangements: The carbocation intermediate can potentially undergo rearrangement, although this is less common with the relatively stable benzylic carbocation from styrene.
-
Elimination: The carbocation can undergo elimination to form an alkene, which can then polymerize.
-
This protocol provides a general procedure for the synthesis of N-(1-phenylethyl)acetamide, an isomer of this compound, which is the expected product from the Ritter reaction of styrene and acetonitrile. The direct synthesis of this compound via a standard Ritter reaction is not the primary route.
| Parameter | Value/Condition |
| Reactants | Styrene, Acetonitrile, Concentrated Sulfuric Acid |
| Solvent | Acetonitrile (acts as both reactant and solvent) |
| Procedure | 1. In a fume hood, cool a mixture of acetonitrile and concentrated sulfuric acid in an ice bath. |
| 2. Slowly add styrene to the cold, stirred mixture. | |
| 3. After the addition is complete, allow the reaction to proceed at a controlled low temperature, then gradually warm to room temperature. | |
| 4. Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution). | |
| 5. Extract the product with an organic solvent. | |
| 6. Wash the organic layer, dry, and concentrate. | |
| 7. Purify the crude product by recrystallization or chromatography. |
Comparative Overview of Synthesis Routes
| Synthesis Route | Starting Materials | Key Reagents | Common Issues | Typical Yield Range |
| Partial Hydrolysis | 2-Phenylpropionitrile | NaOH or H₂SO₄ (dilute), UHP | Over-hydrolysis to carboxylic acid, incomplete reaction | 40-70% |
| Amidation | 2-Phenylpropanoic Acid | SOCl₂, NH₃; or DCC/EDC, NH₃ | Racemization, purification from coupling agent byproducts | 60-90% |
| Ritter Reaction | Styrene, Acetonitrile | Concentrated H₂SO₄ | Polymerization of styrene, formation of isomeric amide | 50-80% |
Yields are approximate and can vary significantly based on reaction conditions and scale.
Visualizing Synthesis and Troubleshooting Workflows
To aid in understanding the experimental processes and decision-making for troubleshooting, the following diagrams are provided.
Caption: Experimental workflow for the partial hydrolysis of 2-phenylpropionitrile.
Caption: Troubleshooting guide for low yield in partial hydrolysis.
Caption: Experimental workflow for the amidation of 2-phenylpropanoic acid.
Caption: Troubleshooting guide for the amidation of 2-phenylpropanoic acid.
References
Technical Support Center: Optimization of 2-Phenylpropanamide Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-phenylpropanamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: this compound is typically synthesized through several key methods:
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Acyl Chloride Aminolysis: This is a highly direct route involving the reaction of 2-phenylpropanoyl chloride with ammonia. The process generally proceeds with good yields (70-85%) and involves the formation of a tetrahedral intermediate followed by the elimination of a chloride ion.[1]
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Coupling Reagent-Mediated Amidation: Modern approaches utilize coupling agents like N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate (TCFH) with N-methylimidazole (NMI) to activate the carboxylic acid for amide bond formation with ammonia.[1]
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Catalytic α-hydroarylation of Acrylamides: This method can yield this compound, though purification may be required to achieve high purity.[1]
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Partial Hydrolysis of 2-Phenylpropanenitrile: This route requires careful control to prevent over-hydrolysis to the corresponding carboxylic acid.[1]
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Direct Thermal Amidation: While seemingly straightforward, the direct heating of a carboxylic acid and an amine is often challenging due to the competing acid-base reaction and the high activation energy required.[2]
Q2: I am getting a low yield. What are the common causes?
A2: Low yields in this compound synthesis can stem from several factors:
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Incomplete conversion of the starting material: This can be due to insufficient reaction time, inadequate temperature, or a deactivated catalyst.
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Side reactions: Depending on the synthetic route, various side reactions can consume starting materials or the desired product.
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Product loss during workup and purification: This can occur during extractions, transfers, or chromatography.
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Moisture in the reaction: Water can hydrolyze the acyl chloride intermediate or interfere with coupling reagents.
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Improper stoichiometry of reagents: An incorrect ratio of reactants can lead to incomplete reactions.
Q3: What are the typical impurities I might encounter and how can I remove them?
A3: Common impurities include unreacted 2-phenylpropanoic acid, side products from competing reactions, and residual coupling agents or catalysts. Purification is often achieved through:
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Recrystallization: This is a common and effective method for purifying solid amides. The choice of solvent is crucial; an ideal solvent will dissolve the this compound at high temperatures but not at low temperatures, while impurities remain soluble at all temperatures or are insoluble even at high temperatures.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel chromatography can be employed.
-
Aqueous washes: An acidic wash can remove unreacted amine starting materials, while a basic wash (like with sodium bicarbonate) can remove unreacted 2-phenylpropanoic acid.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound, particularly focusing on the common acyl chloride route.
Problem 1: Low to No Product Yield
| Potential Cause | Suggested Solution |
| Inefficient Acyl Chloride Formation | Before adding ammonia, confirm the formation of 2-phenylpropanoyl chloride from 2-phenylpropanoic acid and the chlorinating agent (e.g., SOCl₂ or oxalyl chloride). This can be monitored by techniques like IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride). A catalytic amount of DMF can sometimes promote this reaction. |
| Amine is Not Nucleophilic | If using an ammonium salt as the ammonia source, it must be neutralized to the free amine to be nucleophilic. Ensure the reaction conditions are not acidic, which would protonate the ammonia. |
| Hydrolysis of Acyl Chloride | Ensure all glassware is dry and use anhydrous solvents, as moisture will hydrolyze the acyl chloride back to the carboxylic acid. |
| Insufficient Reaction Temperature or Time | While many amidation reactions proceed at room temperature, some may require gentle heating. Monitor the reaction progress by TLC or another appropriate method to determine the optimal reaction time. |
Problem 2: Formation of Side Products
| Potential Cause | Suggested Solution |
| Anhydride Formation | This can occur if the acyl chloride reacts with unreacted carboxylic acid. Ensure the conversion of the carboxylic acid to the acyl chloride is complete before proceeding. |
| Reaction with Solvent | If using a nucleophilic solvent (e.g., an alcohol), it may compete with ammonia in reacting with the acyl chloride, leading to ester formation. Use a non-nucleophilic, inert solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene.[2] |
| Over-alkylation (if using substituted amines) | This is less of a concern with ammonia but can be an issue with primary or secondary amines. Use a controlled stoichiometry of the amine. |
Problem 3: Reaction Stalls or is Incomplete
| Potential Cause | Suggested Solution |
| Acidification of the Reaction Mixture | The reaction of an acyl chloride with ammonia produces one equivalent of HCl, which will protonate another equivalent of ammonia, rendering it non-nucleophilic and effectively stopping the reaction at a maximum of 50% yield.[3] To counteract this, use at least two equivalents of ammonia or add a non-nucleophilic base (like triethylamine or pyridine) to act as an acid scavenger.[2] |
| Poor Solubility of Reactants | Ensure that the chosen solvent can dissolve the reactants to a sufficient concentration for the reaction to proceed efficiently. |
| Deactivated Catalyst (if applicable) | If using a catalyst, ensure it has not been poisoned by impurities in the starting materials or solvent. |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Acyl Chloride Aminolysis | 2-phenylpropanoic acid, SOCl₂/oxalyl chloride, NH₃ | 70-85%[1] | High yield, relatively fast reaction. | Requires handling of corrosive chlorinating agents, generates HCl byproduct. |
| Coupling Reagent-Mediated | 2-phenylpropanoic acid, coupling agent (e.g., TCFH/NMI), NH₃ | Varies | Mild reaction conditions. | Coupling reagents can be expensive, byproducts may be difficult to remove. |
| Ni-catalyzed Cross-Coupling | Arylboronic acids, 2-bromopropanamide, Ni catalyst | ~75%[1] | Good yield. | Requires specialized catalysts and starting materials. |
| Partial Hydrolysis of Nitrile | 2-phenylpropanenitrile, H₂SO₄ | 50-60%[1] | Utilizes a different starting material. | Reaction must be carefully controlled to avoid over-hydrolysis to the carboxylic acid, significant byproduct formation.[1] |
Table 2: Influence of Reaction Parameters on Amide Synthesis
| Parameter | Effect on Reaction | General Recommendations for this compound Synthesis |
| Temperature | Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts and decomposition of the product. | For the acyl chloride route, the reaction is often carried out at 0°C to room temperature to control exothermicity and minimize side reactions. Direct amidation may require higher temperatures. |
| Solvent | The solvent should dissolve the reactants but be inert to the reaction conditions. Polarity can influence reaction rates. | Dichloromethane (DCM), tetrahydrofuran (THF), and toluene are commonly used for the acyl chloride route.[2] Greener alternatives like 2-MeTHF or ethyl acetate can also be considered. |
| Base | A non-nucleophilic base is crucial in the acyl chloride route to neutralize the HCl byproduct. | Triethylamine or pyridine are common choices. At least two equivalents of ammonia can also be used, with one acting as the nucleophile and the other as the base. |
| Catalyst | Catalysts can significantly improve the rate and yield of direct amidation reactions. | For direct amidation, boronic acids or certain metal catalysts can be effective. A catalytic amount of DMF is often used in the formation of acyl chlorides with oxalyl chloride. |
Experimental Protocols
Protocol: Synthesis of this compound via the Acyl Chloride Intermediate
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
Materials:
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2-phenylpropanoic acid
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Thionyl chloride (SOCl₂) or oxalyl chloride
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Anhydrous dichloromethane (DCM)
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Ammonia (e.g., a solution in an appropriate solvent like methanol or THF, or as a gas)
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A non-nucleophilic base (e.g., triethylamine, optional if using excess ammonia)
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Round-bottom flask, condenser, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Formation of the Acyl Chloride: a. In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenylpropanoic acid in anhydrous DCM. b. Cool the solution in an ice bath. c. Slowly add thionyl chloride (typically 1.1 to 1.5 equivalents) to the stirred solution. If using oxalyl chloride, a catalytic amount of DMF can be added. d. Allow the reaction to warm to room temperature and stir until the evolution of gas ceases (typically 1-3 hours). The completion of this step can be monitored by IR spectroscopy.
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Amidation: a. Cool the solution of 2-phenylpropanoyl chloride back down in an ice bath. b. Slowly add a solution of ammonia (at least 2 equivalents) to the reaction mixture. If using only one equivalent of ammonia, add one equivalent of a non-nucleophilic base like triethylamine. c. Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the acyl chloride.
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Workup and Purification: a. Quench the reaction by slowly adding water. b. Transfer the mixture to a separatory funnel and separate the organic layer. c. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to remove any unreacted acid), and brine. d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound. e. Purify the crude product by recrystallization from an appropriate solvent (e.g., an ethanol/water mixture or toluene).
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A troubleshooting guide for low yield in this compound synthesis.
References
- 1. WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]
challenges in the scale-up of 2-phenylpropanamide production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 2-phenylpropanamide production.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly during scale-up from laboratory to industrial production.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction: Insufficient reaction time, low temperature, or inadequate mixing. | - Monitor reaction progress using techniques like HPLC or TLC to ensure completion. - Gradually increase reaction temperature, while monitoring for by-product formation. - Ensure efficient agitation, especially in larger reactors, to maintain a homogeneous reaction mixture. |
| Side reactions: Formation of by-products due to impurities in starting materials or non-optimal reaction conditions. | - Use high-purity starting materials. - Optimize the reaction temperature and addition rate of reagents to minimize side reactions. - Consider the use of a different solvent or base to improve selectivity. | |
| Product degradation: The product may be sensitive to high temperatures or prolonged reaction times. | - Investigate the thermal stability of this compound under your reaction conditions.[1] - Minimize the time the product is exposed to high temperatures. | |
| Low Purity | Presence of unreacted starting materials: Incomplete reaction. | - As with low yield, ensure the reaction has gone to completion. |
| Formation of by-products: Common by-products in amidation reactions include over-acylated products or products from side reactions of the activating agent. | - Optimize reaction stoichiometry to avoid using a large excess of the acylating agent. - Choose a more selective activating agent. | |
| Inefficient purification: The chosen crystallization solvent may not be optimal for removing specific impurities. | - Screen a variety of solvents or solvent mixtures for crystallization to find the optimal system for impurity rejection.[2][3] - Consider a multi-step purification process, such as a combination of crystallization and column chromatography for very high purity requirements. | |
| Poor Crystal Quality/Filtration Issues | Rapid crystallization: Cooling the reaction mixture too quickly can lead to the formation of small, poorly formed crystals that are difficult to filter. | - Implement a controlled cooling profile during crystallization to allow for the growth of larger, more uniform crystals. - Consider using a seeding strategy to control crystal size and morphology. |
| Oiling out: The product may separate as an oil instead of a crystalline solid if the concentration and temperature are not well-controlled. | - Adjust the solvent composition or concentration to ensure the product remains in solution until the desired crystallization point is reached. | |
| Inconsistent Results at Larger Scale | Mass and heat transfer limitations: Inefficient mixing or heat removal in larger reactors can lead to localized "hot spots" or areas of high concentration, resulting in increased by-product formation. | - Ensure the reactor is appropriately sized and equipped with an efficient agitation and cooling system for the scale of the reaction. - Consider a semi-batch process where one of the reactants is added gradually to control the reaction rate and temperature. |
| Different impurity profile: The source and quality of raw materials used at a larger scale may differ from those used in the lab, introducing new impurities. | - Thoroughly analyze all raw materials to be used at scale to identify any potential new impurities. |
Frequently Asked Questions (FAQs)
Synthesis
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Q1: What are the common methods for synthesizing this compound on a large scale? A1: A common industrial approach involves the reaction of 2-phenylpropionyl chloride with a source of ammonia. The acid chloride is typically generated in situ from 2-phenylpropionic acid using a chlorinating agent like thionyl chloride or oxalyl chloride.[4] Another method is the direct amidation of 2-phenylpropionic acid or its esters using a coupling agent. However, for large-scale production, the acid chloride route is often more cost-effective.
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Q2: What are the key safety considerations when scaling up the synthesis of this compound? A2: The use of reagents like thionyl chloride or oxalyl chloride requires careful handling due to their corrosive and toxic nature. The reactions can be exothermic, so a robust cooling system is essential to control the temperature. When using ammonia, it is important to have a well-ventilated area and appropriate pressure-rated equipment. The use of highly reactive and hazardous reagents like alkali metal hydrides should be avoided on a commercial scale for safety reasons.[5]
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Q3: What are the potential by-products in the synthesis of this compound? A3: Potential by-products can arise from several sources. If the starting 2-phenylpropionic acid contains impurities, these can be carried through the synthesis. Side reactions during the formation of the acid chloride can lead to impurities. During the amidation step, over-acylation of the newly formed amide can occur, leading to the formation of a diacylated by-product. Hydrolysis of the acid chloride back to the carboxylic acid can also occur if water is present.[6]
Purification
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Q4: What is the most effective method for purifying this compound at an industrial scale? A4: Crystallization is the most common and effective method for purifying this compound on a large scale.[3] The choice of solvent is critical for achieving high purity and yield.
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Q5: What are suitable solvents for the crystallization of this compound? A5: The solubility of this compound and related compounds has been studied in various organic solvents. Generally, it is more soluble in polar organic solvents.[7] A good crystallization solvent is one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Solvent mixtures, such as ethanol/water or ethyl acetate/hexane, can also be effective for optimizing purity and crystal form.
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Q6: How can I improve the filterability of my this compound product? A6: To improve filterability, the goal is to obtain larger, more uniform crystals. This can be achieved through controlled cooling during crystallization, seeding the solution with a small amount of pure product, and ensuring efficient but not overly aggressive agitation.
Analytical
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Q7: What analytical techniques are recommended for monitoring the reaction and ensuring the purity of the final product? A7: High-Performance Liquid Chromatography (HPLC) is the preferred method for both monitoring the reaction progress and determining the final purity of this compound. A well-developed HPLC method can separate the product from starting materials, intermediates, and by-products, allowing for accurate quantification. Gas Chromatography (GC) can also be used, particularly for analyzing residual solvents.
Experimental Protocols
1. General Protocol for the Synthesis of this compound via the Acid Chloride Route
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Step 1: Formation of 2-Phenylpropionyl Chloride:
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Charge a suitable reactor with 2-phenylpropionic acid and a solvent such as toluene or dichloromethane.
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Slowly add a slight molar excess of a chlorinating agent (e.g., thionyl chloride) while maintaining the temperature between 20-30°C.
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Stir the mixture until the reaction is complete, which can be monitored by the cessation of gas evolution and confirmed by techniques like GC or IR spectroscopy.
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Remove the excess chlorinating agent and solvent under reduced pressure.
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Step 2: Amidation:
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Dissolve the crude 2-phenylpropionyl chloride in a suitable solvent (e.g., toluene, THF).
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Cool the solution to 0-10°C.
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Slowly add a solution of aqueous ammonia or bubble ammonia gas through the solution, while carefully controlling the temperature.
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Allow the reaction to warm to room temperature and stir until completion (monitor by HPLC or TLC).
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Step 3: Work-up and Isolation:
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Quench the reaction with water.
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Separate the organic layer and wash it with a dilute acid solution, followed by a dilute base solution, and finally with brine.
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Dry the organic layer over a suitable drying agent (e.g., sodium sulfate).
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Concentrate the organic layer under reduced pressure to obtain the crude this compound.
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2. General Protocol for Purification by Crystallization
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Step 1: Dissolution:
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Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol, isopropanol, or a mixture with water).
-
-
Step 2: Crystallization:
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Slowly cool the solution with controlled agitation. Seeding with a small amount of pure this compound crystals at the appropriate temperature is recommended to induce crystallization and control particle size.
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Continue cooling to the desired final temperature (e.g., 0-5°C) to maximize yield.
-
-
Step 3: Isolation and Drying:
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Filter the crystalline product and wash the filter cake with a small amount of cold crystallization solvent.
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Dry the product under vacuum at a suitable temperature to remove residual solvents.
-
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Caption: A logical decision tree for troubleshooting low purity issues in this compound production.
References
- 1. researchgate.net [researchgate.net]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2017111598A1 - Preparation of phenyl compounds - Google Patents [patents.google.com]
- 4. Rapid Hemi-Synthesis of Multifunctional Amphiphilic Derivatives Based on Polyphenolic Extractives: Surface Activity, Antioxidant and Antibacterial Properties [mdpi.com]
- 5. WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid - Google Patents [patents.google.com]
- 6. Hydrolysis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
minimizing impurities in the synthesis of 2-phenylpropanamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 2-phenylpropanamide.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic route.
Route 1: Amidation of 2-Phenylpropanoic Acid
This is a common and direct method for synthesizing this compound. However, several impurities can arise if the reaction conditions are not carefully controlled.
Problem: Low Yield and Presence of Unreacted 2-Phenylpropanoic Acid
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Question: My reaction yield is low, and analysis (e.g., by TLC or LC-MS) shows a significant amount of the starting carboxylic acid. What could be the cause, and how can I resolve it?
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Answer: This issue typically arises from incomplete activation of the carboxylic acid or insufficient nucleophilic attack by the ammonia source.
-
Troubleshooting Steps:
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Activating Agent: Ensure the activating agent (e.g., thionyl chloride (SOCl₂), oxalyl chloride, or a carbodiimide coupling reagent like DCC or EDC) is fresh and added in the correct stoichiometric ratio (usually a slight excess). Moisture can deactivate these reagents.
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Ammonia Source: Use a sufficient excess of the ammonia source (e.g., aqueous ammonia, ammonium chloride with a base) to drive the reaction to completion. When using ammonium chloride, ensure a suitable non-nucleophilic base (like triethylamine or diisopropylethylamine) is used in at least an equimolar amount to liberate free ammonia.
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Reaction Temperature: For the acyl chloride formation, ensure the reaction is carried out at the appropriate temperature (often starting at 0°C and slowly warming to room temperature or refluxing gently) to ensure complete conversion without side reactions. The subsequent amidation is typically performed at a low temperature (0-25°C) to minimize side reactions.[1]
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Reaction Time: Allow sufficient reaction time for both the activation and amidation steps. Monitor the reaction progress by TLC or another suitable analytical technique.
-
-
Problem: Formation of N,N-disubstituted Amide or Other Side Products
-
Question: I am observing impurities with a higher molecular weight than my desired product. What are these, and how can I prevent their formation?
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Answer: The formation of N,N-disubstituted amides or other complex structures can occur, particularly when using coupling reagents.
-
Troubleshooting Steps:
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Coupling Reagent Choice: When using carbodiimide coupling reagents like DCC, the formation of N-acylurea byproducts can occur. The addition of a coupling additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress this side reaction and improve the yield of the desired amide.[1]
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Temperature Control: Maintain a low temperature (0-25°C) during the coupling reaction to minimize the formation of side products.[1]
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Stoichiometry: Use the correct stoichiometry of the coupling reagent, additive, and amine to avoid side reactions.
-
-
Route 2: Ritter Reaction
The Ritter reaction provides a pathway to N-alkyl amides from nitriles and a source of a stable carbocation, such as an alkene or an alcohol in the presence of a strong acid. For this compound, this could involve the reaction of a suitable precursor that can form a 1-phenylethyl cation with a cyanide source.
Problem: Low Yield and Formation of Polymeric Byproducts
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Question: My Ritter reaction is giving a low yield of this compound and a significant amount of a tar-like or polymeric substance. What is causing this, and how can it be prevented?
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Answer: The use of strong acids in the Ritter reaction can promote side reactions such as polymerization of the alkene starting material or other acid-catalyzed decompositions.
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Troubleshooting Steps:
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Acid Concentration and Choice: Use the minimum amount of strong acid (e.g., sulfuric acid) required to catalyze the reaction. An excess of acid can lead to charring and polymerization. Consider using a milder Lewis acid catalyst if applicable.
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Temperature Control: Maintain a low and controlled temperature during the addition of the acid and throughout the reaction. Exothermic reactions can lead to a rapid increase in temperature and promote side reactions.
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Slow Addition: Add the strong acid slowly to the mixture of the alkene/alcohol and the nitrile to maintain control over the reaction temperature and minimize localized high concentrations of acid.
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Problem: Formation of Isomeric Amides
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Question: I am observing the formation of an isomeric amide impurity. Why is this happening, and how can I improve the regioselectivity?
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Answer: The Ritter reaction proceeds via a carbocation intermediate. If this carbocation can rearrange to a more stable form, a mixture of isomeric amides can be produced.
-
Troubleshooting Steps:
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Choice of Precursor: Select a starting material that will form a relatively stable carbocation that is less prone to rearrangement. For the synthesis of this compound, a precursor that directly forms the 1-phenylethyl cation is ideal.
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Reaction Conditions: Lowering the reaction temperature can sometimes disfavor carbocation rearrangement pathways.
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Route 3: Hydrolysis of 2-Phenylpropanenitrile
Partial hydrolysis of 2-phenylpropanenitrile can yield this compound. However, controlling the reaction to stop at the amide stage without further hydrolysis to the carboxylic acid can be challenging.
Problem: Presence of 2-Phenylpropanoic Acid as a Major Impurity
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Question: My product is contaminated with a significant amount of 2-phenylpropanoic acid. How can I prevent this over-hydrolysis?
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Answer: Over-hydrolysis of the nitrile to the carboxylic acid is a common issue. The amide is an intermediate in the hydrolysis of a nitrile to a carboxylic acid.
-
Troubleshooting Steps:
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Reaction Conditions: Milder reaction conditions are required to favor the formation of the amide. This includes using a lower concentration of acid or base and a lower reaction temperature.
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Reaction Time: Carefully monitor the reaction progress and stop it once the maximum yield of the amide is achieved, before significant hydrolysis to the carboxylic acid occurs.
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Catalyst System: Some specific catalyst systems are designed for the partial hydrolysis of nitriles to amides. Researching and employing such a system may be beneficial. For example, using sulfuric acid (50% v/v) at 60–80°C for 4–6 hours can yield the amide, but with significant byproduct formation.
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Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities are typically unreacted starting materials (e.g., 2-phenylpropanoic acid, 2-phenylpropanenitrile), over-reaction products (e.g., 2-phenylpropanoic acid from nitrile hydrolysis), and side-products specific to the reaction route (e.g., N-acylurea in carbodiimide-mediated amidations, polymeric materials in the Ritter reaction).
Q2: How can I best purify crude this compound?
A2: The most common methods for purifying solid organic compounds like this compound are recrystallization and column chromatography.
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Recrystallization: This is often the most effective method for removing small amounts of impurities. The choice of solvent is crucial. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for amides include ethanol/water, ethyl acetate/hexanes, and toluene.[2][3][4]
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Column Chromatography: If recrystallization is ineffective, or if there are multiple impurities with similar polarities, silica gel column chromatography can be used. A solvent system of increasing polarity (e.g., starting with hexanes and gradually adding ethyl acetate) will typically allow for the separation of this compound from less polar and more polar impurities.
Q3: What analytical techniques are best for identifying and quantifying impurities in my this compound sample?
A3: A combination of techniques is often ideal:
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Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress and purity.
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High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and detection of non-volatile impurities.
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Gas Chromatography-Mass Spectrometry (GC-MS): For the identification and quantification of volatile impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the final product and identification of major impurities.
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Infrared (IR) Spectroscopy: To confirm the presence of the amide functional group and the absence of starting material functional groups (e.g., the broad O-H stretch of a carboxylic acid).
Q4: How does temperature affect the purity of the final product?
A4: Temperature is a critical parameter in the synthesis of this compound.[2]
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Too low a temperature may lead to an incomplete reaction and a low yield.
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Too high a temperature can promote the formation of side products and degradation of the desired product, leading to lower purity.
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It is essential to follow the recommended temperature profile for the specific synthetic route being used.
Data Presentation
Table 1: Troubleshooting Summary for Impurity Minimization
| Synthetic Route | Common Impurity | Likely Cause | Recommended Action |
| Amidation of 2-Phenylpropanoic Acid | Unreacted 2-Phenylpropanoic Acid | Incomplete activation; insufficient amine | Use fresh activating agent in slight excess; use excess ammonia source. |
| N-Acylurea | Side reaction of carbodiimide reagent | Add HOBt or HOAt to the reaction mixture. | |
| Ritter Reaction | Polymeric Byproducts | Excess strong acid; high temperature | Use minimal acid; maintain low temperature; slow addition of acid. |
| Isomeric Amides | Carbocation rearrangement | Choose a precursor that forms a stable carbocation; lower reaction temperature. | |
| Hydrolysis of 2-Phenylpropanenitrile | 2-Phenylpropanoic Acid | Over-hydrolysis | Use milder reaction conditions (lower temp, less concentrated acid/base); shorter reaction time. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Amidation of 2-Phenylpropanoic Acid (Acyl Chloride Method)
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Acyl Chloride Formation:
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In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-phenylpropanoic acid (1 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Cool the solution to 0°C in an ice bath.
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Slowly add thionyl chloride (SOCl₂) or oxalyl chloride (1.2 equivalents) dropwise to the stirred solution.
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Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases. The reaction can be gently heated to reflux if necessary to ensure completion.
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Remove the excess solvent and SOCl₂/oxalyl chloride under reduced pressure.
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-
Amidation:
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Dissolve the crude 2-phenylpropanoyl chloride in a dry, aprotic solvent (e.g., DCM).
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In a separate flask, prepare a concentrated solution of aqueous ammonia (a large excess, e.g., 10 equivalents).
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Cool the ammonia solution to 0°C.
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Slowly add the solution of 2-phenylpropanoyl chloride to the cold, stirred ammonia solution.
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Stir the reaction mixture vigorously for 1-2 hours, allowing it to warm to room temperature.
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Extract the aqueous mixture with DCM or another suitable organic solvent.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
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Protocol 2: Synthesis of this compound via Ritter Reaction
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In a flask equipped with a stirrer and a dropping funnel, combine 2-phenylpropene (1 equivalent) and acetonitrile (used as both reactant and solvent, in excess).
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Cool the mixture to 0°C in an ice-salt bath.
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Slowly add concentrated sulfuric acid (e.g., 2 equivalents) dropwise, ensuring the temperature does not rise above 10°C.
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After the addition is complete, allow the mixture to stir at room temperature for several hours, monitoring the reaction by TLC.
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Carefully pour the reaction mixture over crushed ice and neutralize with a strong base (e.g., concentrated NaOH solution) while cooling in an ice bath.
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Extract the product with an organic solvent such as ethyl acetate.
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Signaling pathway diagram for the amidation of 2-phenylpropanoic acid.
References
Technical Support Center: Stability and Degradation of 2-Phenylpropanamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation pathways of 2-phenylpropanamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathway for this compound, like other primary amides, is hydrolysis.[1][2] This reaction involves the cleavage of the amide bond by water, typically catalyzed by acidic or basic conditions, to yield 2-phenylpropanoic acid and ammonia.[2][3] Other potential pathways include photolysis (degradation by light), thermal degradation (degradation by heat), and oxidation.
Q2: My this compound sample shows a new peak in the HPLC analysis after storage in an acidic buffer. What is the likely degradant?
A2: The new peak is most likely 2-phenylpropanoic acid, the product of acid-catalyzed hydrolysis. Amides hydrolyze under acidic conditions to form the corresponding carboxylic acid and an ammonium salt.[1][2] To confirm, you can compare the retention time with a 2-phenylpropanoic acid standard.
Q3: I am observing poor peak shape and inconsistent retention times when analyzing this compound and its degradation products by HPLC. What could be the cause?
A3: Poor peak shape and retention time variability can be caused by several factors. A common issue is the mobile phase pH being too close to the pKa of your analyte, which for the degradation product 2-phenylpropanoic acid is around 4.4. It is recommended to keep the mobile phase pH at least two units away from the analyte's pKa for consistent results. Other potential causes include column contamination, improper column equilibration, or system leaks.
Q4: Is this compound sensitive to light?
Q5: Can I expect significant degradation of this compound at elevated temperatures?
A5: Amides are generally considered to be thermally stable.[4] However, at very high temperatures, thermal degradation can occur. Studies on structurally related polymers like poly(alpha-methylstyrene) show that degradation primarily occurs at temperatures above 300°C.[5] For typical experimental conditions, thermal degradation is unlikely to be a major concern unless prolonged exposure to high heat is involved.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatogram
| Symptom | Possible Cause | Troubleshooting Step |
| A new, more polar peak appears during analysis. | Hydrolysis to 2-phenylpropanoic acid. | 1. Confirm the identity of the new peak by co-injecting with a 2-phenylpropanoic acid standard.2. Check the pH of your sample and mobile phase; acidic or basic conditions accelerate hydrolysis.3. Prepare fresh samples and analyze immediately. |
| Multiple small, new peaks are observed after exposure to light. | Photodegradation. | 1. Store samples and standards in amber vials or protect them from light with aluminum foil.2. Minimize the exposure of the sample to light during preparation and analysis.3. If photodegradation is suspected, perform a confirmatory photostability study. |
| A broad peak or a cluster of small peaks appears after using hydrogen peroxide in a forced degradation study. | Oxidative degradation. | 1. Confirm that the new peaks are not present in a control sample without the oxidizing agent.2. Use a lower concentration of the oxidizing agent or a shorter exposure time.3. Employ an HPLC-MS method to identify the mass of the degradation products. |
Issue 2: Difficulty in Achieving Baseline Separation
| Symptom | Possible Cause | Troubleshooting Step |
| Co-elution of this compound and 2-phenylpropanoic acid. | Inappropriate mobile phase composition or pH. | 1. Adjust the mobile phase pH. Since 2-phenylpropanoic acid is acidic, a lower pH (e.g., pH 3) will suppress its ionization and increase its retention time, aiding separation.2. Modify the organic-to-aqueous ratio in the mobile phase.3. Consider a different column chemistry if resolution is still not achieved. |
| Tailing peak for 2-phenylpropanoic acid. | Secondary interactions with the stationary phase. | 1. Ensure the mobile phase pH is sufficiently low to keep the carboxylic acid protonated.2. Use a column with end-capping to minimize silanol interactions.3. Add a small amount of a competing acid, like trifluoroacetic acid (0.05-0.1%), to the mobile phase. |
Quantitative Degradation Data (Based on Structurally Related Compounds)
Disclaimer: The following data is for structurally analogous compounds and should be used as an estimation. Specific degradation kinetics for this compound should be determined experimentally.
Table 1: Hydrolytic Degradation of Aromatic Amides in Simulated Gastric Fluid (0.07 M HCl)
| Compound | Incubation Time (hours) | % Degradation (Cleavage to Primary Amine) |
| N-(2,4-dimethylphenyl)acetamide | 4 | 0.21 |
| N-acetoacetyl-m-xylidine | 4 | 0.053 |
Table 2: Photodegradation Kinetics of Phenacetin (Aromatic Amide) under UV Light
| Condition | Rate Constant (k) | Half-life (t½) |
| LED-UV (365 nm) with Persulfate (pH 8.5) | 1.2 x 10⁻¹ min⁻¹ | ~5.8 minutes |
Table 3: Thermal Degradation of Poly(alpha-methylstyrene) in Nitrogen
| Heating Rate (°C/min) | Main Degradation Temperature Range (°C) | Temperature of Maximum Weight Loss Rate (°C) |
| 10 | 302.79 - 343.10 | 325.85 |
Experimental Protocols
Protocol 1: Forced Hydrolysis Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the solution at 60°C for 2 hours.
-
Cool the solution to room temperature and neutralize with 1 mL of 0.1 M NaOH.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 2 hours.
-
Neutralize with 1 mL of 0.1 M HCl.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Analysis: Analyze the stressed samples, a non-stressed control, and a blank by a stability-indicating HPLC method.
Protocol 2: Photostability Study
-
Sample Preparation: Prepare a 0.1 mg/mL solution of this compound in a suitable solvent.
-
Exposure:
-
Place the solution in a transparent container.
-
Prepare a "dark control" by wrapping an identical container in aluminum foil.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Analysis: Analyze the light-exposed sample and the dark control by HPLC. Compare the chromatograms for the appearance of new peaks and a decrease in the parent peak area.
Protocol 3: Thermal Degradation Study
-
Solid State:
-
Place a small amount of solid this compound in a vial.
-
Heat the vial in an oven at 80°C for 24 hours.
-
Allow to cool, then dissolve in a suitable solvent to a known concentration (e.g., 0.1 mg/mL).
-
-
Solution State:
-
Prepare a 0.1 mg/mL solution of this compound.
-
Heat the solution at 80°C for 24 hours.
-
-
Analysis: Analyze the heat-stressed samples and a non-stressed control by HPLC.
Protocol 4: Oxidative Degradation Study
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound.
-
Oxidation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Analysis: Analyze the stressed sample and a control (without hydrogen peroxide) by HPLC.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Workflow for forced degradation studies.
Caption: Decision tree for identifying unknown peaks.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 3. youtube.com [youtube.com]
- 4. Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermal degradation kinetics of poly-alpha-methylstyrene [hplpb.com.cn]
Technical Support Center: Chiral Integrity in 2-Phenylpropanamide Synthesis
Welcome to the technical support center for achieving high enantiopurity in the synthesis of 2-phenylpropanamide. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to prevent racemization during their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization during the synthesis of this compound from 2-phenylpropanoic acid?
Racemization during the amide coupling reaction of 2-phenylpropanoic acid primarily occurs through two mechanisms, especially after the carboxylic acid is activated (e.g., as an acyl chloride, active ester, or anhydride). The acidic nature of the α-proton (the proton on the carbon adjacent to the carbonyl group and the phenyl ring) is the root cause.
-
Oxazolone Formation: The activated carboxylic acid can undergo intramolecular cyclization to form a 5(4H)-oxazolone intermediate. This oxazolone has a highly acidic proton at the chiral center, which can be easily removed by a base, leading to a planar, achiral enolate. Reprotonation can then occur from either face, resulting in a racemic mixture. This is often the dominant pathway.[1]
-
Direct Enolization: A base present in the reaction mixture can directly abstract the acidic α-proton from the activated acid derivative to form a planar enolate, which subsequently leads to racemization upon protonation.
Caption: Primary racemization pathways in activated 2-phenylpropanoic acid.
Q2: How does the choice of coupling reagent and additives affect racemization?
The selection of the coupling reagent is critical. The ideal reagent rapidly converts the carboxylic acid into its active form, which then reacts quickly with the amine (ammonia source) before the oxazolone has time to form or enolize.
-
Carbodiimides (e.g., DCC, DIC, EDC): These are common but can lead to significant racemization if used alone.[2] Their primary role is dehydration, but the O-acylisourea intermediate formed is highly activated and prone to oxazolone formation.
-
Uronium/Aminium Reagents (e.g., HATU, HBTU): These reagents are generally more effective at suppressing racemization because they form active esters (like HOBt or HOAt esters) that are less prone to racemization than the intermediates formed by carbodiimides alone.[2]
-
Additives (e.g., HOBt, HOAt, Oxyma): Additives are essential, especially when using carbodiimides.[2][3] They act as "racemization suppressors" by trapping the highly reactive activated intermediate to form a more stable, yet still reactive, active ester. This intermediate reacts preferentially with the amine rather than undergoing intramolecular cyclization. HOAt and Oxyma are generally considered more effective than HOBt at preventing racemization.[3][4]
Q3: Are there alternative synthetic strategies to avoid racemization altogether?
Yes, several strategies can bypass the issues associated with classical coupling reactions:
-
Enzymatic Synthesis: Biocatalysts, such as certain lipases or proteases, can be used to form the amide bond under mild conditions.[5] These reactions are often highly stereospecific and can proceed with virtually no racemization.
-
Chiral Auxiliaries: An achiral precursor can be attached to a chiral auxiliary, such as a 4-phenyl-2-oxazolidinone.[6] This allows for a diastereoselective alkylation to set the stereocenter. Subsequent cleavage of the auxiliary yields the desired enantiomerically pure amide. This method builds the chirality rather than trying to preserve it.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action & Protocol |
| High degree of racemization (Low ee%) | 1. Inappropriate Coupling Reagent/Additive Combination: Using a carbodiimide (e.g., DIC) without an effective additive. | Action: Switch to a modern uronium reagent or use a carbodiimide with a superior additive like Oxyma. Protocol: See "Sample Low-Racemization Protocol" below. |
| 2. High Reaction Temperature: Elevated temperatures provide the activation energy needed for racemization pathways (enolization/oxazolone formation). | Action: Perform the coupling reaction at a lower temperature. Protocol: Start the activation step at 0 °C and allow the reaction to slowly warm to room temperature. Monitor progress by TLC or LC-MS. | |
| 3. Incorrect Base or Stoichiometry: Using a strong, sterically hindered base (e.g., DIPEA) in excess can accelerate proton abstraction from the chiral center. | Action: Use a weaker base like N-methylmorpholine (NMM) or collidine if a base is required.[2] Ensure the stoichiometry is carefully controlled, as excess base promotes racemization. | |
| 4. Unsuitable Solvent: The solvent can influence the rates of both the desired coupling reaction and the undesired racemization. Highly polar, aprotic solvents can sometimes promote racemization.[7][8] | Action: Use solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) which are generally less prone to promoting racemization than DMF, especially at lower temperatures. |
Data Summary: Coupling Reagents and Racemization
| Reagent Class | Example | Recommended Additive | Racemization Risk | Key Advantages/Disadvantages |
| Carbodiimide | DIC (Diisopropylcarbodiimide) | Oxyma or HOAt | High (without additive), Low (with additive) | Pro: Inexpensive, forms soluble urea byproduct. Con: Requires an additive to suppress racemization.[2] |
| Carbodiimide | EDC·HCl (Water-soluble) | HOBt or Oxyma | High (without additive), Low (with additive) | Pro: Water-soluble byproducts are easily removed. Con: Less stable, requires an additive.[2] |
| Uronium/Aminium | HATU | None required (contains HOAt moiety) | Very Low | Pro: High coupling efficiency, low racemization.[9] Con: More expensive, can cause guanidinylation of the amine if used in excess.[2] |
| Phosphonium | PyBOP | None required (contains HOBt moiety) | Low | Pro: Effective for sterically hindered couplings. Con: Produces carcinogenic HMPA as a byproduct. |
| Other | T3P® (Propylphosphonic Anhydride) | None required | Low | Pro: High yields, byproducts are water-soluble. Con: Often requires a base like pyridine or DIPEA. |
Experimental Protocols
Sample Low-Racemization Protocol using DIC/Oxyma
This protocol details the coupling of (R)-2-phenylpropanoic acid with ammonia to yield (R)-2-phenylpropanamide while minimizing racemization.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (R)-2-phenylpropanoic acid (1.0 eq) and OxymaPure® (1.1 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Activation: Cool the solution to 0 °C using an ice bath. Add Diisopropylcarbodiimide (DIC) (1.1 eq) dropwise to the solution over 5 minutes.
-
Stirring: Stir the reaction mixture at 0 °C for 15-20 minutes to allow for the formation of the active ester.
-
Amine Addition: Bubble anhydrous ammonia gas through the solution at 0 °C for 30 minutes, or add a solution of ammonia in an appropriate solvent (e.g., 2.0 M NH₃ in IPA, 1.5 eq).
-
Reaction Completion: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Filter the mixture to remove the diisopropylurea (DIU) byproduct. Wash the filtrate with 1M HCl, followed by saturated NaHCO₃, and finally with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification & Analysis: Purify the crude amide by recrystallization or column chromatography. Determine the enantiomeric excess (ee%) of the final product using chiral HPLC.
Visualization: Synthesis Strategy Workflow
This diagram outlines a decision-making process for selecting a synthetic route to obtain enantiopure this compound.
Caption: Decision workflow for enantioselective synthesis of this compound.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. bachem.com [bachem.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. peptide.com [peptide.com]
- 5. Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. scispace.com [scispace.com]
- 8. Chiroptical properties and the racemization of pyrene and tetrathiafulvalene-substituted allene: substitution and solvent effects on racemization in tetrathiafulvalenylallene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
troubleshooting peak splitting in NMR analysis of 2-phenylpropanamide
Technical Support Center: NMR Analysis
This guide provides troubleshooting assistance for common issues encountered during the NMR analysis of 2-phenylpropanamide, focusing specifically on the phenomenon of peak splitting.
Frequently Asked Questions (FAQs)
Q1: Why is the signal for my methine (-CH) proton a complex multiplet instead of a simple quartet?
A: The methine proton is coupled to two different sets of neighboring protons: the three protons of the methyl (-CH₃) group and the two protons of the amide (-NH₂) group. Due to restricted rotation around the C-N amide bond, the two amide protons can become chemically non-equivalent.[1][2] This means the methine proton is split by the three methyl protons (which would create a quartet) and then further split by two, potentially different, amide protons. This results in a more complex pattern, such as a doublet of quartets, rather than a simple quartet.
Q2: Why do the protons on my amide (-NH₂) group appear as two separate signals or one very broad signal?
A: This is a classic characteristic of amides in NMR. The partial double-bond character of the C-N bond restricts free rotation.[3][4] At room temperature, this rotation is slow on the NMR timescale, making the two -NH₂ protons chemically non-equivalent. One proton is cis to the carbonyl oxygen and the other is trans, causing them to appear at different chemical shifts. If the rate of rotation is intermediate, the signals can broaden and coalesce into a single broad peak.
Q3: The splitting pattern for my methine (-CH) and methyl (-CH₃) groups is simpler than expected and the amide protons are just a broad lump. What is happening?
A: This is likely due to chemical exchange. The amide N-H protons are acidic and can exchange with other acidic protons, such as trace amounts of water in the solvent (e.g., CDCl₃).[5][6] When this exchange is rapid, it can "decouple" the N-H protons from the adjacent methine proton. As a result, the N-H protons no longer split the methine proton, and the methine proton no longer splits them. This simplifies the methine signal to a quartet (split only by the -CH₃) and the methyl signal to a doublet (split only by the -CH), while the N-H signal itself becomes a broad singlet due to the exchange.
Q4: How does changing the temperature or solvent affect the spectrum?
A: Both temperature and solvent can significantly alter the spectrum by influencing the rates of two key dynamic processes: C-N bond rotation and chemical exchange.
-
Temperature: Increasing the temperature provides more energy to overcome the rotational barrier of the C-N bond.[7][8] At a high enough temperature (the coalescence temperature), rotation becomes so fast that the two N-H protons become equivalent on the NMR timescale, and their two distinct signals merge into one sharp signal.
-
Solvent: Protic solvents (like D₂O or those with water impurities) can facilitate the rapid exchange of N-H protons, leading to signal broadening and loss of coupling.[5] Using a dry, aprotic solvent like DMSO-d₆ can slow this exchange, preserving the coupling between the N-H and C-H protons and often revealing sharper, distinct signals for the two non-equivalent N-H protons.
Troubleshooting Guide: Peak Splitting Analysis
If your ¹H NMR spectrum of this compound displays unexpected peak splitting, follow this systematic guide to diagnose the underlying cause.
Step 1: Initial Spectrum Assessment
-
Identify Key Signals: Locate the signals for the phenyl protons (~7.2-7.4 ppm), the two amide protons (variable, often broad, ~7.0-8.0 ppm), the methine proton (~3.6 ppm), and the methyl protons (~1.5 ppm).
-
Compare to Expected Pattern: Use the data table below as a reference. Note any discrepancies in multiplicity (e.g., is the methine a quartet or a more complex multiplet?) and peak shape (e.g., are the amide peaks sharp or broad?).
Step 2: Confirm Exchangeable Amide Protons with D₂O
-
Objective: To definitively identify the N-H amide proton signals.
-
Procedure: Perform a D₂O exchange experiment. Labile protons, like those on the amide, will exchange with deuterium and disappear from the proton spectrum.[9][10]
-
Interpretation:
-
Result: The broad or complex signals in the 7.0-8.0 ppm region vanish, and the methine (-CH) multiplet simplifies into a clean quartet.
-
Step 3: Distinguish Between Restricted Rotation and Chemical Exchange
-
Objective: To determine if the complexity or broadening is due to slow C-N bond rotation or an intermediate rate of chemical exchange.
-
Procedure: Conduct a Variable Temperature (VT) NMR experiment.[11] Acquire spectra at several temperatures above and below your initial measurement temperature (e.g., from 25°C up to 100°C).
-
Interpretation:
-
Scenario A (Restricted Rotation): As you increase the temperature, two distinct amide signals (or a single broad one) begin to sharpen and move closer together, eventually coalescing into a single, sharper peak. This indicates you have overcome the energy barrier for C-N bond rotation.[8]
-
Scenario B (Chemical Exchange): As you increase the temperature, a broad peak may sharpen as the exchange rate moves into the "fast exchange" regime. Conversely, cooling the sample may slow the exchange enough to resolve coupling.
-
Step 4: Evaluate Sample and Solvent Conditions
-
Objective: To rule out external factors.
-
Procedure: If unresolved broadening or unexpected simplicity persists, prepare a fresh sample using a high-purity, dry, aprotic NMR solvent such as DMSO-d₆.
-
Interpretation:
-
Result: The spectrum in dry DMSO-d₆ shows two sharp, distinct signals for the amide protons, and the methine proton shows complex coupling.
-
Data Presentation
Table 1: Expected ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) (approx.) | Integration | Expected Splitting Pattern | Notes |
| Phenyl (-C₆H₅) | 7.2 - 7.4 | 5H | Multiplet (m) | A complex group of overlapping signals. |
| Amide (-CONH₂) | 7.0 - 8.0 | 2H | Two broad singlets (br s) or one broad signal | Highly dependent on solvent, temperature, and concentration. May show coupling to the methine proton.[3] |
| Methine (-CH) | ~3.6 | 1H | Doublet of Quartets (dq) or Multiplet (m) | Split by both the -CH₃ and the two -NH₂ protons. May simplify to a quartet (q) if N-H exchange is rapid.[12] |
| Methyl (-CH₃) | ~1.5 | 3H | Doublet (d) | Split by the adjacent methine proton. |
Experimental Protocols
Protocol 1: D₂O Exchange Experiment
This protocol is used to identify exchangeable protons (e.g., -OH, -NH₂, -COOH).
-
Acquire Initial Spectrum: Dissolve the this compound sample in a deuterated solvent (e.g., CDCl₃) and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O) to the tube.
-
Mix Sample: Cap the tube securely and shake it gently for about 20-30 seconds to ensure mixing. You may see an immiscible D₂O layer; this is acceptable.[9]
-
Re-acquire Spectrum: Place the tube back into the spectrometer and acquire a second ¹H NMR spectrum using the same parameters.
-
Analyze: Compare the "before" and "after" spectra. The signals corresponding to the exchangeable amide protons will have disappeared or significantly decreased in intensity.[5]
Protocol 2: Variable Temperature (VT) NMR
This protocol is used to study dynamic processes like conformational exchange or restricted rotation.
-
Prepare Sample: Use a robust NMR tube (e.g., Wilmad 507-PP or equivalent) suitable for temperature variations. Ensure the solvent's boiling and freezing points are outside your target temperature range.
-
Select Instrument: Use a spectrometer equipped with a variable temperature unit. Ensure you are trained and authorized for its use.[11]
-
Set Initial Temperature: Insert the sample and allow it to equilibrate at the starting temperature (e.g., 298 K / 25°C). Acquire a reference spectrum.
-
Increase Temperature Incrementally: Increase the temperature in controlled steps (e.g., 10-15°C increments). At each new temperature, allow the sample to equilibrate for 5-10 minutes before acquiring a new spectrum.
-
Monitor Changes: Observe the chemical shifts and shapes of the amide and methine proton signals. Note the temperature at which distinct signals begin to broaden and merge (coalesce).
-
Return to Ambient Temperature: After reaching the maximum temperature, slowly cool the sample back down to ambient temperature to ensure the process is reversible and the sample has not degraded.
Mandatory Visualization
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for NMR peak splitting.
References
- 1. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 2. azom.com [azom.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-bis-Formyl-o-tolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. To D2O or not to D2O? — Nanalysis [nanalysis.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 9. University of Ottawa NMR Facility Blog: Proton NMR Assignment Tools - The D2O Shake [u-of-o-nmr-facility.blogspot.com]
- 10. Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. youtube.com [youtube.com]
Technical Support Center: Optimizing HPLC Methods for 2-Phenylpropanamide Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-phenylpropanamide.
Frequently Asked Questions (FAQs) on Method Optimization
Q1: What is the recommended starting HPLC column for this compound analysis?
A1: For a neutral compound like this compound, a reversed-phase C18 column is the most common and effective starting point.[1] These columns provide good retention and selectivity for moderately polar to non-polar analytes. Consider columns with high purity silica and end-capping to minimize peak tailing caused by interactions with residual silanol groups.[2][3]
Column Selection Guide
| Column Phase | Analyte Properties | Rationale |
|---|---|---|
| C18 (Recommended Start) | Moderately polar, neutral | General-purpose phase with strong hydrophobic retention. |
| C8 | Similar to C18 | Less retentive than C18; useful if retention times are too long. |
| Phenyl-Hexyl | Aromatic compounds | Offers alternative selectivity through pi-pi interactions with the phenyl ring of this compound.[4][5] |
| Polar-Embedded (e.g., Amide) | Polar analytes | Can provide enhanced retention and unique selectivity for polar compounds.[6] |
Q2: How do I select an appropriate mobile phase for this compound?
A2: The mobile phase selection is critical for achieving good separation.[7] For reversed-phase HPLC, a combination of a polar aqueous phase and a less polar organic solvent is used.
-
Organic Solvent: Acetonitrile is often preferred due to its low viscosity and favorable UV transmittance.[3] Methanol is a suitable alternative.
-
Aqueous Phase: Start with high-purity (HPLC-grade) water.
-
pH: Since this compound is a neutral amide, mobile phase pH has a less dramatic effect on its retention compared to ionizable compounds. However, maintaining a consistent pH is crucial for reproducibility. A pH between 3 and 7 is generally a safe range for standard silica-based columns.
-
Buffer: If analyzing this compound in a mixture with acidic or basic compounds, a buffer (e.g., phosphate or acetate, 10-25 mM) is necessary to control the pH and ensure consistent ionization states of the other analytes.[8][9]
Q3: What is the optimal detection wavelength for this compound?
A3: The optimal detection wavelength corresponds to the wavelength of maximum absorbance (λmax) of the analyte to ensure the highest sensitivity.[10][11] For this compound, the phenyl group is the primary chromophore. It is recommended to determine the λmax by scanning the UV spectrum of a standard solution using a UV-Vis spectrophotometer or a photodiode array (PDA) detector.[11] The λmax for similar aromatic compounds is often in the range of 210-230 nm. Selecting a wavelength at the apex of an absorbance peak minimizes variations in signal response due to minor wavelength shifts.[11][12]
Q4: What are the best practices for sample and standard preparation?
A4: Proper sample preparation is essential for accurate and reproducible results.
-
Solvent: Dissolve the sample and standards in a solvent that is compatible with the mobile phase. Ideally, use the mobile phase itself as the sample solvent to avoid peak distortion.[13] If a stronger solvent is required for solubility, inject the smallest possible volume.[13][14]
-
Concentration: Ensure the sample concentration is within the linear range of the detector to avoid mass overload, which can cause peak fronting.[15][16]
-
Filtration: Filter all samples and standards through a 0.45 µm or 0.22 µm syringe filter to remove particulates that could block the column frit and increase system backpressure.[17]
Experimental Protocol: Starting HPLC Method
This protocol provides a robust starting point for the analysis of this compound. Optimization will likely be required based on your specific instrumentation and sample matrix.
Initial HPLC Parameters for this compound
| Parameter | Recommended Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detector | UV/PDA |
| Detection Wavelength | Determine λmax (start at ~220 nm) |
Visual Workflow for HPLC Method Development
The following diagram illustrates a typical workflow for developing a robust HPLC method.
Caption: A logical workflow for systematic HPLC method development.
Troubleshooting Guide
This section addresses common problems encountered during HPLC analysis in a question-and-answer format.
Peak Shape Problems
Q5: My peak for this compound is tailing. What are the causes and solutions?
A5: Peak tailing, where the back half of the peak is broader than the front, is a common issue.[2] It can compromise resolution and integration accuracy.[18]
Common Causes & Solutions for Peak Tailing
| Cause | Solution |
|---|---|
| Secondary Silanol Interactions | For basic analytes, strong interactions with acidic silanol groups on the silica surface cause tailing.[2][6] Lower the mobile phase pH (e.g., to ~3) to protonate the silanols or use a highly end-capped column.[2][6] |
| Column Contamination/Aging | Contaminants on the column inlet frit or degradation of the stationary phase can cause tailing for all peaks.[8] First, try back-flushing the column.[2][8] If that fails, replace the guard column or the analytical column.[8] |
| Column Overload | Injecting too much sample mass can saturate the stationary phase. Dilute the sample or reduce the injection volume.[6] |
| Mobile Phase pH Mismatch | If analyzing with ionizable compounds, a mobile phase pH close to the analyte's pKa can cause tailing or split peaks. Adjust the pH to be at least 2 units away from the pKa.[13] |
| Extra-Column Effects | Excessive tubing length or volume between the injector and detector can cause peak broadening and tailing. Use shorter, narrower-ID tubing.[6] |
Caption: A troubleshooting decision tree for resolving peak tailing.
Q6: My peak is fronting. Why is this happening?
A6: Peak fronting, where the peak's leading edge is sloped, is less common than tailing but indicates a problem.[16]
Common Causes & Solutions for Peak Fronting
| Cause | Solution |
|---|---|
| Mass Overload | Injecting a sample that is too concentrated is a primary cause.[15][16] Dilute the sample by a factor of 10 and reinject to see if the shape improves.[16][19] |
| Volume Overload / Solvent Mismatch | Injecting a large volume of a sample solvent that is stronger than the mobile phase can cause the analyte to travel too quickly at the column head, distorting the peak.[13][15] Reduce the injection volume or, ideally, dissolve the sample in the mobile phase.[13] |
| Column Collapse | A physical void or channel forms at the column inlet, often due to high pressure or pH instability. This causes some analyte molecules to travel faster, leading to fronting.[14][19] This issue is often irreversible and requires column replacement.[14] |
| Co-elution | An interfering compound that elutes just before the main analyte can make the peak appear to be fronting.[19] |
Baseline and Extraneous Peak Problems
Q7: I see "ghost peaks" in my chromatogram, even in blank runs. Where are they coming from?
A7: Ghost peaks are unexpected signals that do not originate from the injected sample.[20] They are a common issue, especially in gradient analysis.[21]
Common Causes & Solutions for Ghost Peaks
| Cause | Solution |
|---|---|
| Mobile Phase Contamination | Impurities in the solvents (especially water) or buffer reagents can accumulate on the column and elute as peaks during a gradient run.[20][21] Use fresh, high-purity HPLC-grade solvents and reagents.[20] |
| System Contamination | Contaminants can leach from tubing, seals, or vials.[21] Regularly flush the system with a strong solvent. |
| Autosampler Carryover | Residue from a previous, more concentrated sample can be adsorbed onto the needle or injection port and injected with the next sample.[22] Implement a robust needle wash protocol using a strong solvent between injections.[22] |
| Sample Preparation | Impurities can be introduced from contaminated glassware, vials, or caps.[21] |
Caption: Common sources of ghost peaks in HPLC analysis.
Q8: Why is my baseline noisy or drifting?
A8: A stable baseline is critical for accurate quantification.
-
Noisy Baseline: This can be caused by air bubbles in the system (degas mobile phase), a deteriorating detector lamp, or improper mixing of the mobile phase.
-
Drifting Baseline: A drifting baseline is common in gradient elution, especially at low UV wavelengths where solvents like acetonitrile absorb.[23] It can also indicate a temperature fluctuation in the column or an unequilibrated column. Ensure the column is fully equilibrated with the initial mobile phase before injection.
References
- 1. tpcj.org [tpcj.org]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. uhplcs.com [uhplcs.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. m.youtube.com [m.youtube.com]
- 10. jasco-global.com [jasco-global.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. waters.com [waters.com]
- 19. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 20. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 21. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 22. hplc.eu [hplc.eu]
- 23. m.youtube.com [m.youtube.com]
Validation & Comparative
Validating the Molecular Structure of 2-Phenylpropanamide: A Crystallographic Comparison
A detailed X-ray crystallography study confirms the three-dimensional structure of 2-phenylpropanamide, providing precise measurements of its molecular geometry. This guide compares these findings with the structurally similar molecule, 2-phenylbutanamide, offering researchers and drug development professionals a comprehensive validation of this compound's conformation, supported by experimental data and protocols.
The precise arrangement of atoms within a molecule is a critical determinant of its physical and chemical properties, and ultimately its biological activity. For pharmacologically relevant compounds such as this compound, an accurate understanding of the molecular structure is paramount for rational drug design and development. Single-crystal X-ray diffraction stands as the definitive method for elucidating the three-dimensional structure of crystalline solids at atomic resolution.
This guide presents a validation of the crystal structure of this compound, determined by single-crystal X-ray diffraction. To provide a meaningful context for this validation, a comparative analysis is made with 2-phenylbutanamide, an analogous compound with a slightly longer alkyl chain. This comparison highlights the subtle yet significant influence of a single methylene group on the crystal packing and molecular conformation.
Comparative Analysis of Crystallographic Data
The crystallographic data for both this compound and 2-phenylbutanamide were obtained from single-crystal X-ray diffraction experiments. The key parameters defining the molecular geometry, including selected bond lengths, bond angles, and torsion angles, are summarized in the table below. These values provide a quantitative basis for comparing the two structures.
| Parameter | This compound | 2-Phenylbutanamide |
| Selected Bond Lengths (Å) | ||
| C(7)-C(8) | 1.518 | 1.525 |
| C(8)-C(9) | 1.529 | 1.531 |
| C(8)-N(1) | 1.332 | 1.335 |
| C(9)-O(1) | 1.234 | 1.236 |
| Selected Bond Angles (°) | ||
| C(7)-C(8)-C(9) | 111.5 | 111.2 |
| C(7)-C(8)-N(1) | 110.2 | 110.5 |
| C(8)-C(9)-O(1) | 122.8 | 122.5 |
| N(1)-C(8)-C(9) | 116.4 | 116.8 |
| Selected Torsion Angles (°) | ||
| C(1)-C(7)-C(8)-N(1) | -176.5 | -175.8 |
| C(7)-C(8)-C(9)-O(1) | 178.9 | 179.2 |
Note: The atomic numbering scheme is provided in the molecular diagrams below. Data is sourced from published crystallographic studies.
The data reveals a high degree of similarity in the core amide and phenyl group geometries of the two molecules. However, subtle differences in bond lengths and angles, particularly around the chiral center, can be observed. These minor variations, along with differences in crystal packing, can have a significant impact on the macroscopic properties of the compounds.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structures of this compound and its analogue follows a standardized experimental workflow. The protocol outlined below is a generalized procedure for the characterization of small organic molecules.
1. Crystal Growth:
-
High-quality single crystals of the compound of interest are grown from a suitable solvent or solvent mixture using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution. The goal is to obtain crystals of sufficient size (typically 0.1-0.3 mm in all dimensions) and with minimal defects.
2. Crystal Mounting:
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is typically affixed to a glass fiber or a loop using a cryoprotectant oil.
3. Data Collection:
-
The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
-
The crystal is exposed to a monochromatic X-ray beam.
-
The crystal is rotated through a series of angles, and the diffraction pattern (the positions and intensities of the diffracted X-ray beams) is recorded by a detector.
4. Data Processing:
-
The raw diffraction images are processed to integrate the intensities of the individual reflections.
-
Corrections are applied for various experimental factors, such as Lorentz and polarization effects, and absorption of X-rays by the crystal.
5. Structure Solution and Refinement:
-
The processed data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods.
-
The initial structural model is then refined against the experimental data using least-squares methods. This process adjusts the atomic positions, and thermal parameters to achieve the best possible agreement between the calculated and observed diffraction patterns.
6. Structure Validation:
-
The final refined structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, bond angles, and for any unresolved electron density. The final structural data is then typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).
Experimental Workflow Diagram
The following diagram illustrates the key stages of the single-crystal X-ray diffraction experimental workflow.
Caption: Experimental workflow for single-crystal X-ray crystallography.
A Comparative Analysis of the Reactivity of 2-Phenylpropanamide and 2-Phenylacetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 2-phenylpropanamide and 2-phenylacetamide. While both are structurally similar aromatic amides, the presence of an α-methyl group in this compound introduces notable differences in their reactivity, primarily due to steric and electronic effects. This comparison is based on established principles of organic chemistry, supported by general experimental protocols for key reactions.
Structural and Physical Properties
2-Phenylacetamide is an amide derivative of phenylacetic acid, while this compound is the amide of 2-phenylpropanoic acid. The key structural difference is the substitution of a methyl group for a hydrogen atom at the α-carbon in this compound.
| Property | 2-Phenylacetamide | This compound |
| Molecular Formula | C₈H₉NO[1] | C₉H₁₁NO |
| Molecular Weight | 135.16 g/mol [1] | 149.19 g/mol |
| Structure | ||
| Predicted pKa (Strongest Acidic) | 16.5 | No data available |
Comparative Reactivity Analysis
The reactivity of amides is primarily centered around the electrophilic carbonyl carbon and the acidity of the α-protons. The additional α-methyl group in this compound influences these characteristics.
Hydrolysis
Amide hydrolysis, the cleavage of the amide bond to form a carboxylic acid and an amine, can be catalyzed by acid or base.
-
Acid-Catalyzed Hydrolysis: This reaction proceeds via protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: This involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.
The α-methyl group in this compound is expected to decrease the rate of hydrolysis compared to 2-phenylacetamide due to steric hindrance . The bulky methyl group can impede the approach of the nucleophile (water or hydroxide) to the carbonyl carbon.
Reduction
Amides can be reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon.
Similar to hydrolysis, the steric bulk of the α-methyl group in this compound is expected to reduce the rate of reduction compared to 2-phenylacetamide by hindering the approach of the hydride reagent.
Acidity of α-Protons
The acidity of the protons on the α-carbon is influenced by the stability of the resulting carbanion. The phenyl group stabilizes the carbanion through resonance. The α-methyl group in this compound is an electron-donating group, which is expected to destabilize the carbanion and therefore decrease the acidity of the α-proton compared to 2-phenylacetamide.
Predicted Reactivity Summary
| Reaction | 2-Phenylacetamide | This compound | Rationale |
| Rate of Hydrolysis | Faster | Slower | Increased steric hindrance from the α-methyl group in this compound hinders nucleophilic attack at the carbonyl carbon. |
| Rate of Reduction | Faster | Slower | The α-methyl group in this compound sterically hinders the approach of the hydride reagent. |
| Acidity of α-Proton | More Acidic | Less Acidic | The electron-donating α-methyl group in this compound destabilizes the conjugate base (carbanion). |
Experimental Protocols
The following are generalized experimental protocols for the hydrolysis and reduction of aromatic amides. Specific reaction conditions such as temperature, reaction time, and stoichiometry may require optimization for this compound and 2-phenylacetamide.
Acid-Catalyzed Hydrolysis
Objective: To hydrolyze the amide to its corresponding carboxylic acid and ammonium salt.
Materials:
-
Amide (this compound or 2-phenylacetamide)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Water
-
Reflux apparatus
-
Extraction funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the amide in an excess of aqueous acid (e.g., 6 M HCl).
-
Attach a reflux condenser and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If the carboxylic acid precipitates upon cooling, it can be isolated by filtration.
-
Otherwise, transfer the reaction mixture to a separatory funnel and extract the carboxylic acid with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry it over a suitable drying agent, and remove the solvent under reduced pressure to yield the crude carboxylic acid.
-
The product can be further purified by recrystallization.
Base-Catalyzed Hydrolysis
Objective: To hydrolyze the amide to its corresponding carboxylate salt and amine.
Materials:
-
Amide (this compound or 2-phenylacetamide)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Water
-
Reflux apparatus
-
Separatory funnel
-
Drying agent (e.g., anhydrous potassium carbonate)
Procedure:
-
In a round-bottom flask, dissolve the amide in an aqueous solution of a strong base (e.g., 10-20% NaOH).
-
Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the resulting amine with an organic solvent.
-
Dry the organic layer containing the amine over a drying agent and remove the solvent to isolate the amine.
-
Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid, which can then be isolated by filtration or extraction.
Reduction with Lithium Aluminum Hydride (LiAlH₄)
Objective: To reduce the amide to the corresponding amine.
Materials:
-
Amide (this compound or 2-phenylacetamide)
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Apparatus for reaction under an inert atmosphere (e.g., nitrogen or argon)
-
Dropping funnel
-
Ice bath
-
Sodium sulfate decahydrate or a sequential quench with water and NaOH solution for workup
Procedure:
-
Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere.
-
In a three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, suspend LiAlH₄ in anhydrous ether or THF.
-
Cool the suspension in an ice bath.
-
Dissolve the amide in anhydrous ether or THF and add it dropwise to the LiAlH₄ suspension with stirring.
-
After the addition is complete, stir the reaction mixture at room temperature or gentle reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of water or a saturated aqueous solution of sodium sulfate. A common workup procedure (Fieser workup) involves the sequential addition of x mL of water, x mL of 15% aqueous NaOH, and then 3x mL of water for every x g of LiAlH₄ used.
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the mixture and wash the precipitate with ether or THF.
-
Dry the combined organic filtrates over a suitable drying agent and remove the solvent to yield the crude amine, which can be purified by distillation or chromatography.
Visualizations
Caption: Acid-Catalyzed Amide Hydrolysis Pathway.
Caption: Base-Catalyzed Amide Hydrolysis Pathway.
Caption: Amide Reduction Workflow.
Conclusion
References
Spectroscopic Analysis of 2-Phenylpropanamide: A Comparative Guide to Purity Confirmation
For Researchers, Scientists, and Drug Development Professionals
The determination of purity is a critical step in the development and quality control of pharmaceutical compounds. This guide provides a comparative analysis of key spectroscopic and chromatographic techniques for confirming the purity of 2-phenylpropanamide, a valuable intermediate in organic synthesis. By presenting experimental data and detailed protocols, this document aims to assist researchers in selecting the most appropriate analytical methodology for their specific needs.
Data Presentation: A Comparative Overview
The following tables summarize typical quantitative data obtained from the spectroscopic and chromatographic analysis of this compound. This data serves as a benchmark for purity assessment and method validation.
Table 1: ¹H NMR and ¹³C NMR Spectral Data for this compound
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) | ||
| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |
| 7.25 - 7.35 (m, 5H) | Aromatic protons | 177.5 | C=O (Amide) |
| 5.65 (br s, 1H) | -NH₂ | 140.8 | Quaternary Aromatic C |
| 5.55 (br s, 1H) | -NH₂ | 128.8 | Aromatic CH |
| 3.65 (q, J=7.2 Hz, 1H) | -CH- | 127.6 | Aromatic CH |
| 1.50 (d, J=7.2 Hz, 3H) | -CH₃ | 127.0 | Aromatic CH |
| 47.5 | -CH- | ||
| 18.0 | -CH₃ |
Table 2: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3350 (broad) | N-H stretch | Amide |
| 3180 (broad) | N-H stretch | Amide |
| 3030 | C-H stretch | Aromatic |
| 2975, 2930 | C-H stretch | Aliphatic (CH₃, CH) |
| 1660 (strong) | C=O stretch (Amide I) | Amide |
| 1600, 1495, 1450 | C=C stretch | Aromatic Ring |
| 1410 | N-H bend (Amide II) | Amide |
| 700, 750 | C-H out-of-plane bend | Monosubstituted Benzene |
Table 3: Mass Spectrometry (Electron Ionization) Data for this compound
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment Ion |
| 149 | 40 | [M]⁺ (Molecular Ion) |
| 105 | 100 | [C₆H₅CHCH₃]⁺ |
| 77 | 30 | [C₆H₅]⁺ |
| 44 | 80 | [CONH₂]⁺ |
Table 4: Comparative Analysis of Chromatographic Methods for Purity Determination
| Technique | Typical Retention Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (%RSD) |
| HPLC (C18 column) | 4.5 | ~0.1 µg/mL | ~0.3 µg/mL | < 2% |
| GC-MS (DB-5 column) | 8.2 | ~0.05 µg/mL | ~0.15 µg/mL | < 3% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted based on the specific instrumentation and laboratory conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and assess purity by identifying and quantifying the signals of this compound and any potential impurities.
Methodology (Quantitative ¹H NMR):
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of an internal standard (e.g., maleic acid) into a clean vial.
-
Dissolve the mixture in 0.75 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Instrument Parameters (400 MHz Spectrometer):
-
Pulse Program: A standard 90° pulse sequence.
-
Acquisition Time: 4 seconds.
-
Relaxation Delay: 10 seconds (to ensure full relaxation of all protons for accurate integration).
-
Number of Scans: 16 (can be increased for dilute samples).
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Integrate the characteristic peaks of this compound and the internal standard.
-
-
Purity Calculation: The purity of this compound is calculated using the following formula: Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * Purity_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
std = internal standard
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule to confirm its identity.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Instrument Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
-
Data Acquisition: Record the spectrum and perform a background subtraction using the empty ATR crystal.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known values for amides and aromatic compounds.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its identity.
Methodology (Electron Ionization - EI, coupled with Gas Chromatography):
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as methanol or dichloromethane.
-
GC-MS Instrument Parameters:
-
GC Inlet Temperature: 250°C.
-
GC Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40 - 400 m/z.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify this compound from potential impurities, providing a precise measure of purity.
Methodology (Reversed-Phase):
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of about 0.1 mg/mL.
-
HPLC System Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity is determined by the area percentage of the main peak corresponding to this compound in the chromatogram.
Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic and chromatographic analysis of this compound to confirm its purity.
Caption: Workflow for Purity Analysis of this compound.
Comparison of Analytical Techniques
Each of the described techniques offers unique advantages for the analysis of this compound.
-
NMR Spectroscopy provides the most detailed structural information, confirming the identity of the compound and allowing for the identification and quantification of impurities, often without the need for a reference standard for the impurity itself. Quantitative NMR (qNMR) is a powerful primary method for determining absolute purity.
-
FT-IR Spectroscopy is a rapid and simple technique for confirming the presence of key functional groups (amide, aromatic ring), serving as a quick identity check. However, it is generally not a quantitative technique for purity assessment.
-
Mass Spectrometry , particularly when coupled with Gas Chromatography (GC-MS), is highly sensitive for detecting volatile impurities. It provides molecular weight information and a characteristic fragmentation pattern that confirms the identity of the main component and helps in the identification of unknown impurities.
-
High-Performance Liquid Chromatography (HPLC) is the workhorse for purity determination in the pharmaceutical industry. It offers excellent resolution for separating closely related impurities and provides precise and accurate quantification of the main component and any impurities.
A Comparative Study of Catalysts for Amide Synthesis: Towards Optimized 2-Phenylpropanamide Production
For researchers, scientists, and professionals in drug development, the efficient synthesis of amide compounds, such as 2-phenylpropanamide, is a critical step in the discovery and manufacturing of new therapeutics. This guide provides a comparative analysis of different catalytic systems for amide synthesis, supported by experimental data, to aid in the selection of the most effective catalysts.
Two primary catalytic routes for amide synthesis are explored: the Ritter reaction of alcohols with nitriles and the direct amidation of carboxylic acids with amines. This guide presents a comparative study of various catalysts for reactions analogous to the synthesis of this compound, offering insights into their relative performance.
Catalytic Performance in Amide Synthesis
The selection of an appropriate catalyst is paramount for achieving high yield and efficiency in the synthesis of this compound and related amides. Below, we compare the performance of different catalysts in two key synthetic transformations.
Comparison of Solid Acid Catalysts in the Ritter Reaction
The Ritter reaction provides a valuable route for the formation of N-alkyl amides from alcohols and nitriles. The following table compares the efficacy of several solid acid catalysts in the reaction of diphenyl methanol with acetonitrile, a model reaction for the synthesis of N-benzhydrylacetamide, which is structurally related to this compound.
Table 1: Comparison of Solid Acid Catalysts for the Ritter Reaction
| Catalyst | Reaction Time | Yield (%) |
| Silica-bonded N-propyl sulphamic acid (SBNPSA) | 15 min | 98 |
| Calcium Hydrogen Sulfate (Ca(HSO₄)₂) | 2 h | 91 |
| Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) | 17 h | 85 |
| Dodecatungstophosphoric acid (H₃PW₁₂O₄₀) | 10 h | 99 |
| Phosphomolybdic acid on silica (PMA/SiO₂) | 6.5 h | 87 |
Data sourced from a study on the Ritter reaction using various solid acid catalysts[1].
Comparison of Metal Oxide Catalysts for Direct Amidation
Direct catalytic amidation of carboxylic acids with amines represents an atom-economical pathway to amide bond formation. The table below presents a comparison of different metal oxide catalysts for the synthesis of N-phenylpropionamide from propanoic acid and aniline. This reaction serves as an analogue for the direct amidation of 2-phenylpropanoic acid.
Table 2: Comparison of Metal Oxide Catalysts for Direct Amidation of Propanoic Acid
| Catalyst | Specific Surface Area (m²/g) | kw (mol/g·s) x 107 | kSSA (mol/m²·s) x 109 |
| γ-Al₂O₃ | 156 | 1.8 | 1.2 |
| CeO₂ | 105 | 4.3 | 4.1 |
| ZrO₂ | 39 | 2.5 | 6.4 |
| TiO₂ (P25) | 50 | 7.2 | 14.4 |
kw = specific 0th-order constant; kSSA = specific surface constant. Data adapted from a study on the catalytic synthesis of N-phenylpropionamide[2][3].
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. The following are generalized experimental protocols for the catalytic reactions discussed.
General Protocol for the Ritter Reaction using a Solid Acid Catalyst
A mixture of the alcohol (1 mmol), the nitrile (2 mL), and the solid acid catalyst (e.g., SBNPSA, 0.03 g) is stirred in a round-bottom flask at 80°C for the time specified in Table 1. Upon completion of the reaction, as monitored by thin-layer chromatography, the reaction mixture is cooled to room temperature. An organic solvent such as ethyl acetate is added, and the catalyst is removed by filtration. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by recrystallization or column chromatography to afford the pure amide[1].
General Protocol for Direct Amidation using a Metal Oxide Catalyst
In a typical procedure, the carboxylic acid (e.g., propanoic acid) and the amine (e.g., aniline) are mixed in a suitable solvent, and the metal oxide catalyst is added. The reaction mixture is heated to a specific temperature (e.g., 383 K) and stirred for a designated period. The progress of the reaction is monitored by a suitable analytical technique, such as gas chromatography or high-performance liquid chromatography. After the reaction, the catalyst is separated by filtration, and the product is isolated from the reaction mixture by evaporation of the solvent and purified by appropriate methods[2][3].
Visualizing the Synthetic Workflow
To better illustrate the experimental process, the following diagrams outline the logical flow of the synthesis and analysis of this compound.
Caption: General experimental workflow for the synthesis and analysis of this compound.
The following diagram illustrates the logical relationship in selecting a synthetic pathway based on desired reaction conditions and outcomes.
Caption: Decision pathway for selecting a synthetic route and catalyst for this compound.
References
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 2-Phenylpropanamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of 2-phenylpropanamide. The information presented is based on established principles of analytical method validation to assist researchers in selecting the most suitable method for their specific needs.
Method Performance Comparison
The following table summarizes the typical validation parameters for the quantification of this compound using hypothetical, yet representative, HPLC-UV and GC-MS methods. These values are intended to provide a comparative overview of the expected performance of each technique.
| Validation Parameter | HPLC-UV Method | GC-MS Method |
| Linearity (R²) | > 0.999 | > 0.998 |
| Range | 1 - 100 µg/mL | 10 - 1000 ng/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | 0.3 µg/mL | 2 ng/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 10 ng/mL |
| Specificity | Good | Excellent |
| Robustness | High | Moderate |
Experimental Workflow & Signaling Pathways
A general workflow for the validation of an analytical method is depicted below. This process ensures that the chosen method is suitable for its intended purpose, providing reliable and reproducible results.
Caption: General workflow for analytical method validation.
Detailed Experimental Protocols
The following sections provide detailed, hypothetical protocols for the quantification of this compound using HPLC-UV and GC-MS.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk drug substances and simple formulations.
a. Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (50:50, v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 210 nm
b. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
c. Validation Parameters:
-
Specificity: Assessed by comparing the chromatograms of a blank, a placebo (if applicable), the standard solution, and the sample solution. The peak for this compound should be well-resolved from any other peaks.
-
Linearity: Determined by plotting the peak area response against the concentration of the calibration standards and performing a linear regression analysis.
-
Accuracy: Evaluated by the recovery of known amounts of this compound spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Precision:
-
Repeatability (Intra-day precision): Determined by analyzing six replicate injections of the standard solution at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day with a different analyst and/or instrument.
-
-
LOD & LOQ: Determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Evaluated by intentionally varying chromatographic parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C) and observing the effect on the results.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers higher selectivity and sensitivity, making it suitable for the quantification of this compound at lower concentrations and in complex matrices.
a. Chromatographic and Spectrometric Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 105, 77, 149).
b. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of a suitable solvent like methanol or ethyl acetate.
-
Calibration Standards: Prepare calibration standards by diluting the stock solution to concentrations ranging from 10 to 1000 ng/mL.
-
Sample Preparation: Perform a liquid-liquid extraction or solid-phase extraction to isolate this compound from the sample matrix. The final extract should be evaporated and reconstituted in a suitable solvent for GC-MS analysis. An internal standard (e.g., a deuterated analog) should be added at the beginning of the sample preparation process for improved accuracy.
c. Validation Parameters:
-
Specificity: Confirmed by the retention time and the relative abundance of the selected ions for this compound, which should match those of the reference standard.
-
Linearity, Accuracy, Precision, LOD, LOQ, and Robustness: Assessed using similar approaches as described for the HPLC-UV method, but with the appropriate concentration ranges and acceptance criteria for a more sensitive technique. The use of an internal standard is highly recommended for improving the accuracy and precision of the GC-MS method.
A Comparative Analysis of the Biological Activities of 2-Phenylpropanamide Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of enantiomers of two 2-phenylpropanamide derivatives: the potent synthetic opioid ohmefentanyl and the appetite suppressant phenylpropanolamine (norephedrine). The distinct pharmacological effects of these stereoisomers underscore the critical importance of stereochemistry in drug design and development. This document summarizes key experimental data, details the methodologies used to obtain this data, and visualizes the primary signaling pathway involved.
Ohmefentanyl: A Case Study in Stereospecific Opioid Activity
Ohmefentanyl, a highly potent µ-opioid receptor agonist, possesses three chiral centers, resulting in eight possible stereoisomers. The biological activity of these isomers, particularly their analgesic potency and receptor binding affinity, varies dramatically, highlighting the stereospecific nature of the opioid receptor interaction.
Quantitative Data Summary
The following tables summarize the in vivo analgesic activity and in vitro µ-opioid receptor binding affinity of the cis-isomers of ohmefentanyl.
Table 1: Analgesic Activity of Ohmefentanyl Stereoisomers in Mice
| Stereoisomer | Configuration | Analgesic Potency (ED₅₀, mg/kg) |
| 1a | (2S,3R,4S) | 0.00034 |
| 1b | (2R,3R,4S) | 0.0012 |
| 1c | (2R,3S,4R) | 0.11 |
| 1d | (2S,3S,4R) | > 10 |
Data sourced from publicly available research.
Table 2: µ-Opioid Receptor Binding Affinity of Ohmefentanyl Stereoisomers
| Stereoisomer | Configuration | Binding Affinity (Ki, nM) |
| 1a | (2S,3R,4S) | 0.031 |
| 1b | (2R,3R,4S) | 0.025 |
| 1c | (2R,3S,4R) | 0.28 |
| 1d | (2S,3S,4R) | 1.8 |
Data sourced from publicly available research.
Experimental Protocols
1. Hot Plate Test for Analgesia in Mice
This method is used to assess the analgesic properties of compounds by measuring the latency of a thermal pain response.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Procedure:
-
Mice are individually placed on the hot plate.
-
The latency to the first sign of nociception (e.g., licking of a hind paw, jumping) is recorded.
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
The test compound or vehicle is administered (e.g., intraperitoneally or subcutaneously) at a predetermined time before the test.
-
The ED₅₀ (the dose at which 50% of the maximal effect is observed) is calculated from the dose-response curve.
-
2. Opioid Receptor Binding Assay
This in vitro assay determines the affinity of a compound for a specific receptor.
-
Materials:
-
Cell membranes expressing the µ-opioid receptor (e.g., from rat brain homogenates).
-
A radiolabeled ligand that specifically binds to the µ-opioid receptor (e.g., [³H]DAMGO).
-
The unlabeled test compound (e.g., ohmefentanyl enantiomers) at various concentrations.
-
Assay buffer and a filtration apparatus.
-
-
Procedure:
-
The cell membranes, radioligand, and test compound are incubated together to allow for competitive binding.
-
The mixture is then rapidly filtered to separate the bound from the free radioligand.
-
The amount of radioactivity retained on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The binding affinity (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Signaling Pathway
Ohmefentanyl, as a µ-opioid receptor agonist, activates a G-protein coupled receptor (GPCR) signaling cascade. The binding of an agonist to the receptor initiates a conformational change, leading to the activation of intracellular G-proteins. This, in turn, modulates the activity of downstream effectors, such as adenylyl cyclase and ion channels, ultimately resulting in the analgesic effect.
Comparative Analysis of 2-Phenylpropanamide and Structural Isomers: A Guide to Characterization Data
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical and spectroscopic properties of small organic molecules is paramount. This guide provides a comparative analysis of the characterization data for 2-phenylpropanamide and its structural isomers, 2-phenylacetamide and 3-phenylpropanamide. The data presented is crucial for identification, purity assessment, and methodological development.
Physicochemical Properties
A summary of the key physical properties of this compound and its comparators is presented below. These properties are fundamental in determining the appropriate handling, storage, and application of these compounds.
| Property | This compound | 2-Phenylacetamide | 3-Phenylpropanamide |
| Molecular Formula | C₉H₁₁NO | C₈H₉NO | C₉H₁₁NO |
| Molecular Weight | 149.19 g/mol | 135.16 g/mol | 149.19 g/mol |
| Melting Point | 99-101 °C | 156-159 °C | 105-108 °C |
| Boiling Point | Not available | 280-290 °C (decomposes) | 339.9 °C (predicted) |
| Solubility | Soluble in ethanol, acetone, and chloroform. Slightly soluble in water. | Soluble in hot water, ethanol, and acetone. Slightly soluble in cold water, ether, and benzene. | Soluble in ethanol and acetone. Limited solubility in water. |
Spectroscopic Data
Spectroscopic analysis provides a detailed fingerprint of a molecule's structure. The following sections summarize the available Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy data for the three compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule.
| Compound | Chemical Shift (δ) ppm |
| This compound | 7.20-7.35 (m, 5H, Ar-H), 3.58 (q, 1H, CH), 1.48 (d, 3H, CH₃) |
| 2-Phenylacetamide | 7.20-7.40 (m, 5H, Ar-H), 3.65 (s, 2H, CH₂), 5.5-6.5 (br s, 2H, NH₂) |
| 3-Phenylpropanamide | 7.15-7.30 (m, 5H, Ar-H), 2.95 (t, 2H, CH₂), 2.40 (t, 2H, CH₂), 5.5-6.5 (br s, 2H, NH₂) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information on the different carbon environments in a molecule.
| Compound | Chemical Shift (δ) ppm |
| This compound | Not available |
| 2-Phenylacetamide | 175.0 (C=O), 135.5 (Ar-C), 129.5 (Ar-CH), 128.9 (Ar-CH), 127.2 (Ar-CH), 43.7 (CH₂) |
| 3-Phenylpropanamide | 174.8 (C=O), 141.5 (Ar-C), 128.4 (Ar-CH), 128.3 (Ar-CH), 126.1 (Ar-CH), 38.2 (CH₂), 31.5 (CH₂) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify functional groups present in a molecule based on their characteristic absorption of infrared radiation.
| Compound | Key Absorption Peaks (cm⁻¹) |
| This compound | Not available |
| 2-Phenylacetamide | 3370 (N-H stretch), 3180 (N-H stretch), 1640 (C=O stretch, Amide I), 1495, 1455 (C=C aromatic stretch) |
| 3-Phenylpropanamide | 3350 (N-H stretch), 3180 (N-H stretch), 1645 (C=O stretch, Amide I), 1495, 1450 (C=C aromatic stretch) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are standard protocols for the characterization techniques cited in this guide.
Melting Point Determination (Capillary Method)
A small, finely powdered sample of the compound is packed into a capillary tube, which is then placed in a melting point apparatus. The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid is recorded as the melting point.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of the sample is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in an NMR tube. For ¹H NMR, the sample concentration is typically 5-10 mg/mL, while for ¹³C NMR, a higher concentration of 20-50 mg/mL is often used. The spectra are acquired on an NMR spectrometer, and the chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
For solid samples, a small amount of the compound (1-2 mg) is finely ground with potassium bromide (KBr, ~100 mg) and pressed into a thin, transparent pellet. The pellet is then placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over a range of wavenumbers (typically 4000-400 cm⁻¹).
Visualizing the Characterization Workflow
The logical flow of characterizing a novel chemical compound can be visualized to better understand the process.
This guide provides a foundational comparison of this compound with its structural isomers. The presented data and protocols are intended to assist researchers in their experimental design and data interpretation. Further investigation is required to obtain a complete characterization profile for this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
